Thiazole-2-carbohydrazide
Description
Properties
IUPAC Name |
1,3-thiazole-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS/c5-7-3(8)4-6-1-2-9-4/h1-2H,5H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJYIWMGTSMLKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40633957 | |
| Record name | 1,3-Thiazole-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40633957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16733-90-7 | |
| Record name | 1,3-Thiazole-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40633957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Thiazole-2-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of Thiazole-2-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details the synthetic pathway, experimental protocols, and a thorough analysis of its physicochemical and spectroscopic properties.
Synthesis
The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of an ester precursor, ethyl thiazole-2-carboxylate, from thiazole-2-carboxylic acid. This is followed by the hydrazinolysis of the ester to yield the final product.
Synthesis of Ethyl Thiazole-2-carboxylate (Intermediate)
A common method for the synthesis of ethyl thiazole-2-carboxylate involves the esterification of thiazole-2-carboxylic acid.
Experimental Protocol:
A solution of thiazole-2-carboxylic acid (1 equivalent) in ethanol is treated with a catalytic amount of a strong acid, such as sulfuric acid. The reaction mixture is then heated under reflux for several hours. After completion, the reaction is cooled, and the solvent is removed under reduced pressure. The resulting residue is purified to yield ethyl thiazole-2-carboxylate.
Synthesis of this compound
The final step is the conversion of the ethyl ester to the carbohydrazide via reaction with hydrazine hydrate.
Experimental Protocol:
To a solution of ethyl thiazole-2-carboxylate (1 equivalent) in a suitable solvent like absolute ethanol, hydrazine hydrate (1.5 equivalents) is added. The mixture is then heated at reflux for a specified period, typically around 5 hours[1]. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a suitable solvent such as water, and then recrystallized from a solvent like ethanol to afford pure this compound.
Synthesis Pathway of this compound
Characterization
The synthesized this compound is characterized by various analytical techniques to confirm its structure and purity.
Physical Properties
| Property | Value |
| Appearance | Pale yellow solid |
| Melting Point | 176-178 °C |
Spectroscopic Data
The proton NMR spectrum is expected to show distinct signals for the thiazole ring protons and the hydrazide group protons. Based on data for substituted thiazole carbohydrazides, the NH and NH₂ protons of the hydrazide moiety are anticipated to appear as broad singlets in the downfield region of the spectrum[1]. The protons on the thiazole ring would appear in the aromatic region, with their chemical shifts and coupling constants being characteristic of the thiazole heterocycle. For the unsubstituted thiazole ring, protons typically resonate between 7.0 and 9.0 ppm.
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon of the hydrazide group is expected to appear significantly downfield. The carbons of the thiazole ring will have characteristic chemical shifts, with the carbon atom between the nitrogen and sulfur atoms (C2) typically being the most deshielded[2].
| Carbon Atom | Expected Chemical Shift (ppm) Range |
| C=O (Carbohydrazide) | 155 - 170 |
| C2 (Thiazole) | 160 - 170 |
| C4 (Thiazole) | 140 - 150 |
| C5 (Thiazole) | 110 - 125 |
The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands are listed in the table below. The presence of N-H stretching bands from the hydrazide group and the C=O stretching of the amide are crucial for confirmation. The characteristic vibrations of the thiazole ring are also expected.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretching (hydrazide) | 3200 - 3400 |
| C-H stretching (aromatic) | 3000 - 3100 |
| C=O stretching (amide I) | 1650 - 1680 |
| N-H bending (amide II) | 1510 - 1550 |
| C=N stretching (thiazole ring) | 1500 - 1600 |
| C-S stretching (thiazole ring) | 600 - 800 |
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) corresponding to the molecular weight of this compound (C₄H₅N₃OS, MW: 143.17 g/mol ) is expected. The fragmentation pattern would likely involve the loss of the hydrazide moiety and cleavage of the thiazole ring.
Experimental Workflow for Characterization
Conclusion
This technical guide outlines the fundamental procedures for the synthesis and characterization of this compound. The provided experimental protocols and expected analytical data serve as a valuable resource for researchers engaged in the fields of synthetic chemistry, medicinal chemistry, and drug discovery. The straightforward synthesis and the presence of versatile functional groups make this compound an attractive scaffold for the development of novel therapeutic agents. Further research can build upon this foundation to explore its biological activities and potential applications.
References
An In-Depth Technical Guide to the Physicochemical Properties of Thiazole-2-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole-2-carbohydrazide is a heterocyclic compound featuring a central thiazole ring, a five-membered aromatic ring containing both sulfur and nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential biological mechanisms of action, tailored for researchers and professionals in the field of drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical parameters for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₄H₅N₃OS | [1] |
| Molecular Weight | 143.17 g/mol | [1] |
| Appearance | Pale yellow solid | [ChemicalBook] |
| Melting Point | 176-178 °C | [ChemicalBook] |
| pKa (Predicted) | 11.07 ± 0.10 | [ChemicalBook] |
| LogP | -0.2534 | [1] |
| Topological Polar Surface Area (TPSA) | 68.01 Ų | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bonds | 1 | [1] |
| Storage | 2-8°C | [ChemicalBook] |
Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process involving the formation of an ester intermediate, ethyl 2-thiazolecarboxylate, followed by its hydrazinolysis.
Synthesis of Ethyl 2-Thiazolecarboxylate
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the thiazole ring. This involves the condensation reaction between an α-haloketone and a thioamide. For the synthesis of ethyl 2-thiazolecarboxylate, a common starting material is ethyl bromopyruvate, which reacts with a source of the thioamide moiety.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.2 mmol) in ethanol (2 mL).
-
Addition of Reagents: To the stirred solution, add ethyl 3-bromopyruvate (1 mmol).
-
Reaction: Heat the reaction mixture to 70°C and maintain for 1 hour.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Isolation: Collect the resulting precipitate by filtration and dry to yield ethyl 2-aminothiazole-4-carboxylate.
-
Deamination: The amino group at the 2-position can be removed through a diazotization reaction followed by reduction to afford the target ethyl 2-thiazolecarboxylate.
Synthesis of this compound (Hydrazinolysis)
The conversion of the ethyl ester to the carbohydrazide is achieved through reaction with hydrazine hydrate.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 2-thiazolecarboxylate in absolute ethanol.
-
Addition of Hydrazine: Add an excess of hydrazine hydrate to the solution.
-
Reaction: Stir the mixture at room temperature or under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is typically poured into cold water to precipitate the product. The solid is then collected by filtration, washed with water, and dried.
Potential Biological Mechanisms and Signaling Pathways
While specific studies on the biological targets of this compound are limited, the broader class of thiazole derivatives has been extensively investigated, revealing a range of potential mechanisms of action relevant to drug development.
Kinase Inhibition
Many thiazole-containing compounds have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[2]
-
PI3K/AKT/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Certain benzothiazole derivatives have shown inhibitory effects on PI3K and mTORC1.[3]
-
B-RAF Kinase: Thiazole derivatives containing a phenyl sulfonyl group have demonstrated potent inhibition of the B-RAFV600E mutant kinase, a key driver in some cancers.[2]
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 is a key regulator of angiogenesis. Thiazole derivatives have been designed and synthesized as VEGFR-2 inhibitors.
Tubulin Polymerization Inhibition
Microtubules, composed of tubulin polymers, are essential components of the cytoskeleton and play a critical role in cell division. Disruption of tubulin dynamics is a well-established anticancer strategy. Several thiazole derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine site.[3][4] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]
Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of enzymes that catalyze the interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in various physiological processes, and their inhibition has therapeutic applications. Certain thiazole-based sulfonamides have been investigated as carbonic anhydrase inhibitors.[5][6]
Experimental Protocol for Carbonic Anhydrase Inhibition Assay:
A common method to assess carbonic anhydrase inhibition is a spectrophotometric assay based on the hydrolysis of p-nitrophenyl acetate (p-NPA).
-
Assay Buffer: Prepare a HEPES-Tris buffer.
-
Enzyme Solution: Prepare a solution of the carbonic anhydrase isoenzyme (e.g., hCA I or hCA II) in the assay buffer.
-
Inhibitor Solution: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Assay Procedure: In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound solution.
-
Substrate Addition: Initiate the reaction by adding a solution of p-NPA in a suitable solvent (e.g., methanol).
-
Measurement: Monitor the formation of p-nitrophenolate by measuring the absorbance at a specific wavelength (e.g., 400 nm) over time using a spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition by comparing the rate of the reaction in the presence and absence of the inhibitor. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be determined.
Conclusion
This compound presents a valuable scaffold for medicinal chemistry research, underpinned by its favorable physicochemical properties and the diverse biological activities exhibited by the broader class of thiazole derivatives. This guide has provided a consolidated resource on its core properties and synthetic methodologies. Further research is warranted to elucidate the specific molecular targets and signaling pathways of this compound itself, which will be crucial for unlocking its full therapeutic potential. The experimental protocols and mechanistic insights provided herein are intended to facilitate these future investigations by the scientific community.
References
- 1. chemscene.com [chemscene.com]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjlbpcs.com [rjlbpcs.com]
- 4. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Carbonic Anhydrase Inhibition of Novel 2-(4-(Aryl)thiazole-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Thiazole-2-Carbohydrazide Derivatives: A Comprehensive Technical Guide on Synthesis and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities.[1][2] Among these, derivatives of thiazole-2-carbohydrazide have emerged as a particularly promising class of molecules, demonstrating significant potential in the development of novel therapeutic agents.[3][4] This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental protocols related to this compound derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties.
General Synthesis Strategies
The synthesis of this compound derivatives typically follows a multi-step reaction sequence. A common and versatile method involves the Hantzsch thiazole synthesis, which is widely used for the formation of the core thiazole ring.[5] The general workflow begins with the synthesis of a thiazole ester, which is then converted to the corresponding carbohydrazide. This carbohydrazide serves as a key intermediate that can be further modified, often by condensation with various aldehydes or ketones, to yield a diverse library of derivatives.[4][6]
Biological Activities and Quantitative Data
This compound derivatives have been extensively evaluated for a range of biological activities. The following sections summarize the key findings in major therapeutic areas.
Derivatives of this compound have demonstrated significant activity against a variety of bacterial and fungal strains.[6][7] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.[8]
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| 5j | S. aureus | 6.25 | [9] |
| 5j | E. coli | 12.5 | [9] |
| 5l | C. albicans | 25 | [9] |
| 7a | C. albicans ATCC 10231 | 7.81 | [8] |
| 7e | C. albicans ATCC 10231 | 3.9 | [8] |
| 43b | A. niger | 16.2 µM | [7] |
| 43d | C. albicans | 15.3 µM | [7] |
MIC: Minimum Inhibitory Concentration
A significant body of research has focused on the anticancer properties of these derivatives.[3][10][11] These compounds have shown cytotoxicity against various cancer cell lines, with proposed mechanisms including the induction of apoptosis and cell cycle arrest.[10][12]
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 4c | MCF-7 (Breast) | 2.57 | [10] |
| 4c | HepG2 (Liver) | 7.26 | [10] |
| 4a | A549 (Lung) | Not specified, but potent | [11] |
| 4d | MCF-7 (Breast) | Not specified, but potent | [11] |
| T1 | MCF-7 (Breast) | 2.21 µg/mL | [12] |
| T38 | HepG2 (Liver) | 1.11 µg/mL | [12] |
| 2e | Ovar-3 (Ovarian) | 1.55 | [13] |
IC50: Half-maximal Inhibitory Concentration
One of the proposed mechanisms for the anticancer activity of certain thiazole derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to mitotic arrest and apoptosis.[13]
Thiazole-based hydrazides have also been investigated for their anti-inflammatory potential.[9][14] A common in vitro assay to determine anti-inflammatory activity is the inhibition of protein denaturation, as inflammation can induce protein denaturation.[9] Some derivatives have also been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[15]
| Compound ID | Assay | IC50 (µg/mL) | Reference |
| 5j | Protein Denaturation | 50.11 | [9] |
| 5k | Protein Denaturation | 48.29 | [9] |
| 5l | Protein Denaturation | 46.29 | [9] |
IC50: Half-maximal Inhibitory Concentration
The anti-inflammatory action of some thiazole derivatives is linked to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes in the inflammatory cascade.[14][15]
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the synthesis and biological evaluation of this compound derivatives.
-
Synthesis of Ethyl-5-methyl-2-(pyridin-3-yl)thiazole-4-carboxylate (3): Compound 2 (pyridine-3-carbothioamide) is refluxed with ethyl-2-chloroacetoacetate to yield the thiazole ester (3).[4]
-
Synthesis of 5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide (4): The resulting ester (3) is treated with hydrazine hydrate to produce the carbohydrazide (4).[4]
-
Condensation Reaction: The thiazole-4-carbohydrazide intermediate is condensed with a substituted aromatic aldehyde in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid).[4][6]
-
Purification: The reaction progress is monitored by thin-layer chromatography (TLC). The resulting solid product is typically filtered, washed, and recrystallized to achieve high purity.[6][8]
-
Characterization: The structure of the final compounds is confirmed using various spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS). Elemental analysis is also performed to confirm the empirical formula.[6][8]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a specified cell density.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: The prepared inoculum is added to each well of the microtiter plate.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[10]
-
Reaction Mixture Preparation: A reaction mixture containing the test compound at various concentrations and bovine serum albumin is prepared.
-
Incubation: The mixture is incubated at a physiological temperature for a set time, followed by heating to induce denaturation.
-
Absorbance Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically.
-
Calculation: The percentage inhibition of protein denaturation is calculated relative to a control. The IC50 value is determined from a dose-response curve. Diclofenac sodium is often used as a standard reference drug.[9]
Conclusion
This compound derivatives represent a versatile and highly promising scaffold in medicinal chemistry. The synthetic accessibility of these compounds allows for the creation of large and diverse chemical libraries for biological screening. The extensive research into their antimicrobial, anticancer, and anti-inflammatory activities has yielded numerous potent lead compounds. The data and protocols presented in this guide underscore the significant therapeutic potential of this class of molecules and provide a solid foundation for further research and development in this exciting field. Future work should focus on optimizing the lead compounds to improve their efficacy and pharmacokinetic profiles, as well as elucidating their precise mechanisms of action to facilitate rational drug design.
References
- 1. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jchemrev.com [jchemrev.com]
- 8. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 11. Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties | Semantic Scholar [semanticscholar.org]
- 12. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Spectroscopic Analysis of Thiazole-2-carbohydrazide and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize Thiazole-2-carbohydrazide and its derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The structural elucidation of these molecules is critically dependent on techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. This document outlines the key spectral features, presents detailed experimental protocols, and summarizes quantitative data to aid in the structural analysis of these heterocyclic compounds.
Core Spectroscopic Data
The structural confirmation of newly synthesized this compound derivatives, particularly Schiff bases and hydrazones, relies on a combination of spectroscopic techniques.[1][2] The following tables summarize typical quantitative data for these compounds, providing a reference for researchers in the field.
Table 1: ¹H NMR Spectral Data for Thiazole Hydrazone Derivatives
| Compound Type | Functional Group Protons | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| Thiazole-based Hydrazones | -NH-N= | 11.24 - 11.86 | [1] |
| Thiazole-based Hydrazones | -NH-CO- | 11.97 - 12.44 | [1] |
| Thiazole-based Hydrazones | Azomethine (-CH=N-) | 8.07 - 9.07 | [1] |
| 2-Hydrazinylthiazole Derivatives | Azomethine (-CH=N-) | 7.85 - 8.43 | [3] |
| 2-Hydrazinylthiazole Derivatives | Thiazole Ring (C5-H) | 7.51 - 8.10 | [1] |
| 2-Hydrazinylthiazole Derivatives | Thiazole Ring (C5-H) | 6.22 - 7.50 | [3] |
| Thiazole-methylsulfonyl Derivatives | NH | 11.55 - 11.68 | [4] |
| 2-Hydrazinylbenzo[d]thiazole | NH | 8.96 |
| 2-Hydrazinylbenzo[d]thiazole | NH₂ | 4.99 | |
Table 2: ¹³C NMR Spectral Data for Thiazole Hydrazone Derivatives
| Compound Type | Carbon Atom | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| Thiazole-based Hydrazones | Thiazole C2 | 168.3 - 168.9 | [1] |
| 2-Hydrazinylthiazole Derivatives | Thiazole C2 | 168.3 - 170.6 | [3] |
| Thiazole-based Hydrazones | -CO-NH- | 148.7 - 157.9 | [1] |
| Thiazole-based Hydrazones | Thiazole C4 | 140.4 - 148.5 | [1] |
| 2-Hydrazinylthiazole Derivatives | Thiazole C4 | 148.8 - 160.9 | [3] |
| Thiazole-based Hydrazones | -CH=N- | 136.6 - 145.8 | [1] |
| Thiazole-based Hydrazones | Aromatic Carbons | 116.4 - 142.9 | [1] |
| Thiazole-based Hydrazones | Thiazole C5 | 109.9 - 116.7 | [1] |
| 2-Hydrazinylthiazole Derivatives | Thiazole C5 | 101.8 - 104.5 | [3] |
| Thiazole-methylsulfonyl Derivatives | Aliphatic (SO₂-CH₃) | 44.01 - 44.03 |[4] |
Table 3: IR Absorption Frequencies for Thiazole Derivatives
| Functional Group | Vibration Mode | Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| N-H (Hydrazone) | Stretching | 3188 - 3430 | [5][6] |
| C=O (Amide/Hydrazide) | Stretching | 1642 - 1698 | [6][7] |
| C=N (Imine/Azomethine) | Stretching | 1620 - 1639 | |
| C=N (Thiazole Ring) | Stretching | ~1430 - 1450 |
| C-S-C (Thiazole Ring) | Stretching | ~690 - 760 |[8] |
Table 4: UV-Vis Absorption Data for Thiazole Schiff Bases and Metal Complexes
| Compound Type | Solvent | λmax (nm) | Transition | Reference |
|---|---|---|---|---|
| Thiazole Schiff Base (Compound 7) | DMSO | 260 | π→π* | [9] |
| Thiazole Schiff Base (Compound 9) | Methanol | 214 | π→π* | [9] |
| Thiazole Schiff Base (Compound 10) | DMSO | 269 | π→π* | [9] |
| Thiazole Schiff Base (Compound 11) | DMSO | 276 | π→π* | [9] |
| VO(II) Complex | DMSO | 373 | n→π* | [10] |
| VO(II) Complex | DMSO | 470 | LMCT |[10] |
Synthesis and Characterization Workflow
The synthesis of this compound derivatives, such as hydrazones, typically involves a multi-step process beginning with the formation of a key intermediate, followed by condensation and cyclization reactions. The structural integrity of the final compounds is then verified through a suite of spectroscopic techniques.
Experimental Protocols
Detailed and consistent experimental procedures are paramount for obtaining reproducible spectroscopic data. The following sections describe standard protocols for the analysis of thiazole derivatives.
-
Objective: To elucidate the carbon-hydrogen framework of the molecule.[8]
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of thiazole derivatives.[4]
-
¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Typical parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[8]
-
¹³C NMR Acquisition: A proton-decoupled carbon spectrum is acquired. Typical parameters include a spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.[8]
-
Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., Tetramethylsilane - TMS).
-
-
Objective: To identify the functional groups present in the molecule.[8]
-
Methodology:
-
Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.[11]
-
Acquisition: A background spectrum is recorded first. The sample spectrum is then acquired, typically in the range of 4000-400 cm⁻¹.[8]
-
Data Analysis: The positions of absorption bands (in cm⁻¹) are identified and assigned to corresponding functional groups and bond vibrations.[7]
-
-
Objective: To determine the molecular weight and elemental composition of the compound.
-
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, often dissolved in a suitable solvent like methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a common technique for these types of compounds, typically yielding a protonated molecular ion peak [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) is used for precise mass determination.[4]
-
Detection: The mass-to-charge ratio (m/z) of the ions is measured.
-
Data Analysis: The molecular ion peak is identified to confirm the molecular weight of the synthesized compound.
-
-
Objective: To study the electronic transitions within the molecule.[8]
-
Methodology:
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-grade solvent (e.g., ethanol, DMSO, methanol).[8][9] The concentration is adjusted to achieve an absorbance between 0.1 and 1.0.[8]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.[12]
-
Acquisition: A quartz cuvette is filled with the pure solvent as a reference. The sample solution is placed in a second cuvette, and the spectrum is recorded, typically from 200 to 800 nm.[9]
-
Data Analysis: The wavelength of maximum absorption (λmax) is determined, which corresponds to specific electronic transitions (e.g., π→π, n→π).[13]
-
Structural Elucidation Pathway
The process of determining the structure of a novel this compound derivative is a logical sequence of analyses, where each spectroscopic technique provides a unique piece of the structural puzzle.
This guide provides a foundational understanding of the key spectroscopic techniques employed in the characterization of this compound and its derivatives. By following the detailed protocols and utilizing the reference data provided, researchers can confidently elucidate the structures of novel compounds, paving the way for further investigation into their biological and medicinal applications.
References
- 1. Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological screening and computational analysis of Thiazole linked Thiazolidinone Schiff bases as anti-Alzheimer's drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel Triazole-Carbohydrazide hydrazones with dual antioxidant and antibacterial potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Structural Elucidation of Novel Thiazole-2-Carbohydrazide Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiazole-2-carbohydrazide derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2][3] The structural elucidation of these novel compounds is a critical step in understanding their structure-activity relationships and for the rational design of new therapeutic agents. This technical guide provides a comprehensive overview of the synthesis and structural characterization of novel this compound and related thiazole-hydrazone derivatives, presenting key quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this field.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves a multi-step process. A common and effective method is the Hantzsch thiazole synthesis, followed by hydrazinolysis.[4] This approach offers good yields and allows for the introduction of various substituents on the thiazole ring.
A generalized synthetic pathway is illustrated below. The initial step involves the condensation of a thioamide with an α-haloketone to form the thiazole ring. The resulting ester is then treated with hydrazine hydrate to yield the desired this compound. Further reaction with various aldehydes or ketones can produce a diverse library of thiazole-hydrazone derivatives.[5][6]
Caption: Generalized synthetic workflow for thiazole-hydrazone derivatives.
Experimental Protocol: Synthesis of 4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide[4]
This protocol describes the synthesis of a key this compound intermediate.
Step 1: Synthesis of Ethyl 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate
-
A mixture of 4-(trifluoromethyl)benzothioamide and ethyl 2-chloroacetoacetate is prepared.
-
The reaction is carried out in a suitable solvent, such as ethanol.
-
The mixture is refluxed for a specified period to facilitate the Hantzsch thiazole synthesis.
-
The resulting product, ethyl 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate, is isolated and purified, typically by recrystallization.
Step 2: Synthesis of 4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide
-
The ethyl ester from the previous step is dissolved in absolute ethanol.
-
An excess of hydrazine hydrate is added to the solution.
-
The reaction mixture is refluxed for several hours.
-
Upon cooling, a precipitate of 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide forms.
-
The solid product is collected by filtration, washed with water, and recrystallized from ethanol to yield the pure carbohydrazide.[4]
Structural Elucidation Techniques
A combination of spectroscopic techniques is employed to unambiguously determine the structure of newly synthesized this compound compounds. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and in some cases, single-crystal X-ray crystallography.
Caption: Workflow for the structural elucidation of thiazole compounds.
NMR Spectroscopy
¹H and ¹³C NMR are fundamental for confirming the proposed structures.
-
¹H NMR: Provides information on the number and types of protons and their neighboring environments. Key signals to identify include the protons of the thiazole ring, the NH and NH₂ protons of the hydrazide moiety, and the protons of various substituents.[5][7] For instance, in the formation of a hydrazone, the disappearance of the NH₂ signal and the appearance of a new N=CH proton signal are indicative of a successful reaction.[4]
-
¹³C NMR: Reveals the carbon framework of the molecule. Characteristic signals for the thiazole ring carbons, the carbonyl carbon of the hydrazide, and the carbons of aromatic and aliphatic substituents are analyzed.[5][6]
Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition and confirming the molecular weight of the synthesized compounds.[5][6] Fragmentation patterns observed in the mass spectrum can provide further structural insights.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural evidence, offering precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.[8][9][10] This technique is invaluable for resolving any ambiguities that may arise from spectroscopic data alone.
Quantitative Data Summary
The following tables summarize representative data for a series of novel thiazole-hydrazone derivatives based on a 2-(2-arylidenehydrazinyl)thiazole-4-carbohydrazide scaffold.
Table 1: Physicochemical and ¹H NMR Data for Thiazole-Hydrazone Derivatives (TCAH1-TCAH8)[5][6]
| Compound | R-group | Yield (%) | m.p. (°C) | ¹H NMR (δ ppm, Thiazole-H) | ¹H NMR (δ ppm, -CH=N-) | ¹H NMR (δ ppm, -NH-N=) | ¹H NMR (δ ppm, -NH-CO-) |
| TCAH1 | H | 76 | 286-288 | 7.51-8.10 | 8.07-9.07 | 11.24-11.86 | 11.97-12.44 |
| TCAH2 | 2-Cl | 82 | 290-292 | 7.51-8.10 | 8.07-9.07 | 11.24-11.86 | 11.97-12.44 |
| TCAH3 | 3-Cl | 78 | 284-286 | 7.51-8.10 | 8.07-9.07 | 11.24-11.86 | 11.97-12.44 |
| TCAH4 | 4-Cl | 85 | 292-294 | 7.51-8.10 | 8.07-9.07 | 11.24-11.86 | 11.97-12.44 |
| TCAH5 | 2-Br | 75 | 288-290 | 7.51-8.10 | 8.07-9.07 | 11.24-11.86 | 11.97-12.44 |
| TCAH6 | 3-CH₃ | 88 | 280-282 | 7.51-8.10 | 8.07-9.07 | 11.24-11.86 | 11.97-12.44 |
| TCAH7 | 4-CH₃ | 92 | 282-284 | 7.51-8.10 | 8.07-9.07 | 11.24-11.86 | 11.97-12.44 |
| TCAH8 | 2-NO₂ | 65 | 294-296 | 7.51-8.10 | 8.07-9.07 | 11.24-11.86 | 11.97-12.44 |
Table 2: ¹³C NMR Data for Thiazole-Hydrazone Derivatives (TCAH1-TCAH8)[5][6]
| Compound | ¹³C NMR (δ ppm, Thiazole C-2) | ¹³C NMR (δ ppm, Thiazole C-4) | ¹³C NMR (δ ppm, Thiazole C-5) | ¹³C NMR (δ ppm, -CH=N-) | ¹³C NMR (δ ppm, -CO-NH-) |
| TCAH1-TCAH8 | 168.3–168.9 | 140.4–148.5 | 109.9–116.7 | 136.6–145.8 | 148.7–157.9 |
Biological Activity and Signaling Pathways
Thiazole derivatives have been shown to exhibit a wide range of biological activities, often through the inhibition of specific enzymes or modulation of signaling pathways.[3][11] For example, some thiazole-based compounds have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-IV), a key target in the management of type 2 diabetes.[3] The inhibition of DPP-IV leads to an increase in incretin hormones, which in turn stimulates insulin secretion.
While the specific signaling pathways for many novel this compound compounds are still under investigation, a general logical flow for screening their biological activity is presented below.
Caption: Logical workflow for biological screening of novel compounds.
Conclusion
The structural elucidation of novel this compound compounds is a systematic process that relies on a combination of robust synthetic methods and advanced analytical techniques. This guide has provided an overview of the key experimental protocols, a summary of representative quantitative data, and a logical framework for both the synthesis and biological evaluation of these promising therapeutic agents. The detailed methodologies and structured data presentation aim to facilitate further research and development in this important area of medicinal chemistry.
References
- 1. cris.technion.ac.il [cris.technion.ac.il]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ijnrd.org [ijnrd.org]
- 4. mdpi.com [mdpi.com]
- 5. Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, an achiral compound crystallizing in space group P1 with Z = 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
Thiazole-2-carbohydrazide: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Thiazole-2-carbohydrazide has emerged as a pivotal building block in the field of heterocyclic chemistry, offering a versatile platform for the synthesis of a diverse array of biologically active molecules. Its unique structural features, combining the reactive hydrazide moiety with the pharmaceutically privileged thiazole nucleus, provide a facile entry into various heterocyclic systems, including pyrazoles, 1,2,4-triazoles, 1,3,4-thiadiazoles, and pyridazinones. This technical guide provides a comprehensive overview of the synthesis of this compound and its application in the construction of these important heterocyclic scaffolds. Detailed experimental protocols, quantitative data, and diagrammatic representations of reaction workflows are presented to facilitate its use in research and drug discovery.
Introduction
The thiazole ring is a fundamental structural motif found in a wide range of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a carbohydrazide functional group at the 2-position of the thiazole ring furnishes a highly reactive and versatile intermediate, this compound. The nucleophilic nature of the hydrazide moiety allows for a variety of chemical transformations, making it an ideal starting material for the synthesis of more complex heterocyclic systems. This guide will explore the synthetic utility of this compound as a precursor to several key classes of five- and six-membered heterocycles.
Synthesis of this compound
The preparation of this compound is typically achieved through a two-step process commencing with the synthesis of ethyl thiazole-2-carboxylate, followed by its reaction with hydrazine hydrate.
Synthesis of Ethyl Thiazole-2-carboxylate
The Hantzsch thiazole synthesis provides a reliable method for the construction of the initial thiazole ring.
Experimental Protocol:
-
To a stirred solution of ethyl bromopyruvate (1.0 eq) in ethanol, add thiourea (1.0 eq).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to afford the crude ethyl 2-aminothiazole-4-carboxylate.
-
Further diazotization and subsequent reactions can be employed to yield ethyl thiazole-2-carboxylate. A more direct approach involves the reaction of ethyl thiooxamate with a suitable three-carbon building block.
Synthesis of this compound
Experimental Protocol:
-
Dissolve ethyl thiazole-2-carboxylate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (3.0 eq) to the solution.
-
Reflux the mixture for 8-12 hours.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture in an ice bath to facilitate the precipitation of the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield this compound as a crystalline solid.
Table 1: Synthesis of this compound - Representative Data
| Step | Reactants | Reagents/Solvents | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Ethyl bromopyruvate, Thiourea | Ethanol | 4-6 | 78 | 75-85 |
| 2 | Ethyl thiazole-2-carboxylate | Hydrazine hydrate, Ethanol | 8-12 | 78 | 80-90 |
This compound in Heterocyclic Synthesis
The reactivity of the hydrazide moiety in this compound allows for its facile conversion into a variety of heterocyclic systems through condensation and cyclization reactions.
Synthesis of Pyrazole Derivatives
The reaction of this compound with 1,3-dicarbonyl compounds, such as acetylacetone or ethyl acetoacetate, provides a straightforward route to pyrazole derivatives.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in glacial acetic acid, add the 1,3-dicarbonyl compound (1.1 eq).
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into crushed ice.
-
Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the desired N-(thiazol-2-yl)pyrazole derivative.
Table 2: Synthesis of Pyrazole Derivatives - Representative Data
| 1,3-Dicarbonyl Compound | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Acetylacetone | 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazole | 6 | 118 | 85-95 |
| Ethyl acetoacetate | 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)thiazole | 8 | 118 | 80-90 |
Diagram 1: Synthesis of Pyrazoles from this compound
Caption: Workflow for pyrazole synthesis.
Synthesis of 1,2,4-Triazole Derivatives
This compound can be converted to 1,2,4-triazole derivatives through a multi-step sequence involving the formation of a thiosemicarbazide intermediate followed by cyclization.
Experimental Protocol:
-
Formation of N-(thiazole-2-carbonyl)hydrazinecarbothioamide:
-
To a solution of this compound (1.0 eq) in ethanol, add an appropriate isothiocyanate (1.0 eq).
-
Reflux the mixture for 3-4 hours.
-
Cool the reaction mixture to obtain the thiosemicarbazide derivative as a solid.
-
-
Cyclization to 1,2,4-Triazole-3-thione:
-
Suspend the thiosemicarbazide derivative in an aqueous solution of sodium hydroxide (2M).
-
Reflux the mixture for 4-6 hours.
-
Cool the solution and acidify with dilute hydrochloric acid to precipitate the triazole-3-thione.
-
Filter, wash with water, and recrystallize from a suitable solvent.
-
Table 3: Synthesis of 1,2,4-Triazole Derivatives - Representative Data
| Isothiocyanate | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Phenyl isothiocyanate | 5-(Thiazol-2-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | 4 (step 1), 6 (step 2) | 78, 100 | 70-80 |
| Methyl isothiocyanate | 4-Methyl-5-(thiazol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 3 (step 1), 5 (step 2) | 78, 100 | 75-85 |
Diagram 2: Synthesis of 1,2,4-Triazoles from this compound
Caption: Workflow for 1,2,4-triazole synthesis.
Synthesis of 1,3,4-Thiadiazole Derivatives
The reaction of this compound with carbon disulfide in the presence of a base is a common method for the synthesis of 1,3,4-thiadiazole-2-thiones.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a solution of potassium hydroxide in ethanol.
-
Add carbon disulfide (1.5 eq) dropwise at room temperature.
-
Stir the mixture for 12-16 hours.
-
Acidify the reaction mixture with dilute hydrochloric acid.
-
Filter the resulting precipitate, wash with water, and recrystallize to afford the 5-(thiazol-2-yl)-1,3,4-thiadiazole-2-thione.
Table 4: Synthesis of 1,3,4-Thiadiazole Derivatives - Representative Data
| Reagent | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Carbon disulfide | 5-(Thiazol-2-yl)-1,3,4-thiadiazole-2-thione | 12-16 | Room Temp. | 80-90 |
Diagram 3: Synthesis of 1,3,4-Thiadiazoles from this compound
A Technical Guide to the Synthesis and Applications of Thiazole-2-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Thiazole-2-carbohydrazide is a pivotal heterocyclic building block in the field of medicinal chemistry. As a derivative of the thiazole ring, a scaffold present in numerous natural and synthetic bioactive compounds, it serves as a versatile synthon for the development of novel therapeutic agents. Its unique structural features, including the reactive hydrazide moiety, allow for the facile synthesis of a diverse array of derivatives, primarily hydrazones, which have demonstrated a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis of this compound and details its significant applications, with a focus on its role in the discovery of new antimicrobial and anticancer agents.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of a thiazole-2-carboxylate ester via the Hantzsch thiazole synthesis, a classic and widely used method. The second step is the conversion of the resulting ester into the desired carbohydrazide through hydrazinolysis.
Key Synthetic Steps
The general pathway involves the reaction of an α-haloketone or α-halo ester with a thioamide. For the synthesis of the core this compound, the process starts with the preparation of ethyl 2-thiazolecarboxylate, which is then reacted with hydrazine hydrate.
Caption: General synthesis pathway for this compound.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-Thiazolecarboxylate
This procedure is adapted from the Hantzsch thiazole synthesis, which involves the condensation of ethyl bromopyruvate with thioformamide.
-
Materials: Ethyl bromopyruvate, thioformamide, ethanol (or diethyl ether).
-
Procedure:
-
Dissolve thioformamide (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add ethyl bromopyruvate (1 equivalent) to the solution.
-
Heat the reaction mixture at reflux (approximately 70-80°C) for 1-2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
The resulting precipitate of ethyl 2-aminothiazole-4-carboxylate (a related structure) can be collected by filtration and dried. For the unsubstituted version, the mixture is typically concentrated under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure ethyl 2-thiazolecarboxylate.
-
Protocol 2: Synthesis of this compound
This procedure describes the hydrazinolysis of the ethyl ester to form the final carbohydrazide. This is a common and efficient method for converting esters to hydrazides.[2]
-
Materials: Ethyl 2-thiazolecarboxylate, hydrazine hydrate (99%), absolute ethanol.
-
Procedure:
-
Dissolve ethyl 2-thiazolecarboxylate (1 equivalent) in absolute ethanol in a round-bottom flask fitted with a reflux condenser.
-
Add an excess of hydrazine hydrate (typically 2-3 equivalents) to the solution.
-
Heat the mixture under reflux for several hours (typically 2-5 hours).
-
Monitor the reaction by TLC until the starting ester is consumed.
-
After completion, cool the reaction mixture. The product often precipitates from the solution upon cooling.
-
Filter the solid precipitate, wash it with cold ethanol or water, and dry it under vacuum to yield this compound.
-
Recrystallization from a suitable solvent like ethanol can be performed for further purification.
-
Synthesis Data Summary
The yields for Hantzsch-type thiazole syntheses can vary widely based on the specific substrates and conditions used.
| Step | Reactants | Key Reagents/Solvents | Conditions | Product | Reported Yield |
| 1 | Ethyl bromopyruvate, Thiourea | Ethanol | 70°C, 1 hr | Ethyl 2-aminothiazole-4-carboxylate | ~93-100% |
| 2 | Ethyl-2-(aryl)-thiazole-5-carboxylate, Hydrazine Hydrate | Absolute Ethanol | Water bath, 5 hr | 2-(Aryl)-thiazole-5-carbohydrazide | ~80%[3] |
Note: Yields are highly dependent on the specific substituents on the thiazole ring. The data for step 1 refers to a closely related analog.
Applications of this compound Derivatives
This compound is primarily used as a key intermediate for the synthesis of a wide range of derivatives, most notably hydrazones. These derivatives are formed by condensing the hydrazide with various aldehydes or ketones. The resulting compounds have been extensively investigated for their biological activities.
Caption: Workflow from this compound to biological lead compounds.
Anticancer Activity
Derivatives of thiazole carbohydrazide have shown significant potential as anticancer agents. Various studies have demonstrated their cytotoxic effects against a range of human cancer cell lines.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials: Human cancer cell lines (e.g., MCF-7, HepG-2), Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Thiazole derivatives, Doxorubicin (positive control), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO), 96-well plates.
-
Procedure:
-
Seed the cancer cells in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the synthesized thiazole derivatives for a specified period (e.g., 48 hours). A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) should be included.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Table of Anticancer Activity of Thiazole Derivatives (IC50 Values)
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Hydrazinyl-thiazole | 2-(2-benzyliden-hydrazinyl)-4-methylthiazole | MDA-MB-231 (Breast) | 3.92 µg/mL | [4] |
| Hydrazinyl-thiazole | 2-(2-benzyliden-hydrazinyl)-4-methylthiazole | HeLa (Cervical) | 11.4 µg/mL | [4] |
| Hydrazinyl-thiazolone | Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [5] |
| Hydrazinyl-thiazolone | Compound 4c | HepG2 (Liver) | 7.26 ± 0.44 | [5] |
| Hydrazinyl-thiazolone | Compound 4b | MCF-7 (Breast) | 31.5 ± 1.91 | [5] |
| Phenylacetamido-thiazole | Compound 16 | E. coli KAS III (Enzyme Target) | 5.3 | [6] |
| Di-iodophenyl-thiazole-hydrazone | DIPTH | HepG-2 (Liver) | 14.05 µg/mL | [7] |
| Di-iodophenyl-thiazole-hydrazone | DIPTH | MCF-7 (Breast) | 17.77 µg/mL | [7] |
Antimicrobial Activity
Thiazole carbohydrazide derivatives have also emerged as a promising class of antimicrobial agents, exhibiting activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.
Protocol 4: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The microdilution method is commonly used.
-
Materials: Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans), Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi), Thiazole derivatives, Standard antibiotics/antifungals (e.g., Ciprofloxacin, Fluconazole), 96-well microtiter plates.
-
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism and add it to each well.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
-
Table of Antimicrobial Activity of Thiazole Derivatives (MIC Values)
| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |
| Phenylacetamido-thiazole | Compound 16 | S. aureus | 1.56 - 6.25 | [6] |
| Phenylacetamido-thiazole | Compound 16 | E. coli | 1.56 - 6.25 | [6] |
| Thienyl-thiazole | Amino/Quinolinyl substituted | S. aureus, E. coli, A. fumigatus | 6.25 - 12.5 | [6] |
| Hydrazinyl-thiazole | Compound 7e | C. albicans ATCC 10231 | 3.9 | [8] |
| Hydrazinyl-thiazole | Compound 7a | C. albicans ATCC 10231 | 7.81 | [8] |
| Pyrazolinyl-thiazole | Compound 56 | S. aureus, E. coli, P. aeruginosa | 8 - 16 | |
| Pyrazolinyl-thiazole | Compound 57-60 | P. aeruginosa ATCC 29853 | 15.625 - 31.25 |
Conclusion
This compound stands out as a highly valuable and versatile scaffold in modern drug discovery. Its straightforward synthesis allows for the creation of large libraries of derivatives, particularly hydrazones, which have consistently demonstrated potent biological activities. The significant anticancer and antimicrobial properties exhibited by these compounds underscore the importance of the thiazole-hydrazide core in designing new therapeutic agents. The detailed protocols and compiled data in this guide serve as a resource for researchers aiming to explore and expand upon the chemical and biological potential of this important heterocyclic compound. Further investigation into structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel drug candidates based on the this compound framework.
References
- 1. prepchem.com [prepchem.com]
- 2. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2000026177A1 - Synthesis of ethyl bromopyruvate - Google Patents [patents.google.com]
- 5. CN108218809B - Synthetic method of medicine intermediate 2-aminothiazole-4-ethyl formate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103804177A - Production process for synthesizing bromopyruvate - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Thiazole-2-carbohydrazide Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and compiled data for the synthesis of Thiazole-2-carbohydrazide Schiff bases, a class of compounds with significant potential in medicinal chemistry and drug discovery. The synthetic route involves a multi-step process, commencing with the formation of a thiazole precursor, followed by its conversion to a carbohydrazide intermediate, and culminating in the condensation with various aldehydes to yield the target Schiff bases.
I. Synthetic Workflow
The overall synthetic strategy is a three-stage process. The initial stage involves the synthesis of a key intermediate, ethyl 2-aminothiazole-4-carboxylate, via the Hantzsch thiazole synthesis. This is followed by the conversion of the ester to this compound through hydrazinolysis. The final stage is the condensation of the carbohydrazide with a variety of substituted aromatic aldehydes to afford the desired Schiff bases.
Caption: Synthetic workflow for this compound Schiff bases.
II. Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate (Hantzsch Thiazole Synthesis)
This protocol outlines the synthesis of the key precursor, ethyl 2-aminothiazole-4-carboxylate.
Materials:
-
Ethyl bromopyruvate
-
Thiourea
-
Ethanol (99.9%)
-
2 M Sodium Hydroxide (NaOH) solution
-
Ice
Procedure:
-
In a 250 mL round-bottom flask, dissolve ethyl bromopyruvate (2 mol) and thiourea (3 mol) in 100 mL of 99.9% ethanol.
-
Reflux the reaction mixture for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether: ethyl acetate (1:3).[1]
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture using a rotary evaporator.
-
Pour the concentrated residue into ice-cold water.
-
Basify the aqueous mixture to a pH of 10 with a 2 M NaOH solution, which will result in the precipitation of an off-white solid.
-
Filter the precipitate and recrystallize it from ethanol to obtain pure ethyl 2-aminothiazole-4-carboxylate.[1]
Expected Outcome:
Protocol 2: Synthesis of this compound
This protocol describes the conversion of the ethyl ester to the corresponding carbohydrazide.
Materials:
-
Ethyl 2-aminothiazole-4-carboxylate
-
Hydrazine hydrate (excess)
-
Ethylene glycol or Ethanol
-
Concentrated Hydrochloric acid (catalytic amount)
Procedure:
-
Suspend ethyl 2-aminothiazole-4-carboxylate in ethylene glycol or ethanol in a round-bottom flask.
-
Add an excess amount of hydrazine hydrate and a catalytic amount of concentrated hydrochloric acid to the suspension.[2]
-
Reflux the mixture for 3 to 4 hours.[2]
-
Monitor the reaction completion by TLC.
-
After cooling, the product can be isolated by precipitation (if in ethanol, by concentrating and adding a non-polar solvent, or if in ethylene glycol by pouring into water) and filtration.
-
Recrystallize the crude product from a suitable solvent like ethanol to get pure this compound.
Protocol 3: General Synthesis of this compound Schiff Bases
This protocol details the final condensation step to form the Schiff bases.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, p-chlorobenzaldehyde, etc.)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve this compound (0.01 mol) and the desired substituted aromatic aldehyde (0.01 mol) in absolute ethanol (30 mL) in a round-bottom flask.[1]
-
Add a few drops of glacial acetic acid to the solution to catalyze the reaction.
-
Stir and reflux the reaction mixture for 12 hours.[1]
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture and evaporate the excess solvent using a rotary evaporator.[1]
-
The resulting solid residue can be purified by recrystallization from a suitable solvent such as ethanol.
III. Data Presentation
The following tables summarize the physical and spectral data for a series of synthesized this compound Schiff bases.
Table 1: Physical Data of Synthesized this compound Schiff Bases
| Compound ID | Ar-group of Aldehyde | Molecular Formula | Yield (%) | Melting Point (°C) | Appearance |
| 5A | 4-Cl-C₆H₄ | C₁₁H₈ClN₄OS | - | 278–280 | - |
| 5B | 4-Br-C₆H₄ | C₁₁H₈BrN₄OS | - | 286–288 | - |
| 5C | 4-OH-C₆H₄ | C₁₁H₉N₄O₂S | - | 266–268 | - |
| 5D | 2-Cl-C₆H₄ | C₁₁H₈ClN₄OS | - | 280–282 | - |
| 5E | C₆H₅ | C₁₁H₉N₄OS | - | 250–252 | - |
| 5F | 4-OCH₃-C₆H₄ | C₁₂H₁₁N₄O₂S | - | 260–262 | - |
| 5G | 4-NO₂-C₆H₄ | C₁₁H₈N₅O₃S | - | 288–290 | - |
| 5H | 2-NO₂-C₆H₄ | C₁₁H₈N₅O₃S | - | 282–284 | - |
| 5I | 2-OH-4-OCH₃-C₆H₃ | C₁₂H₁₁N₄O₃S | - | 276–278 | - |
| 5J | 3,4-(OCH₃)₂-C₆H₃ | C₁₃H₁₃N₄O₃S | - | 284–286 | - |
| 5K | 4-CH₃-C₆H₄ | C₁₂H₁₁N₄OS | - | 268–270 | - |
| Data extracted from reference[3] |
Table 2: Spectral Data of Synthesized this compound Schiff Bases
| Compound ID | ¹H NMR (δ ppm): -CH=N | ¹H NMR (δ ppm): -NH | IR (cm⁻¹): C=N (imine) |
| Generic | 8.17 - 8.95 | 11.29 - 11.45 | ~1610 - 1630 |
| Data compiled from references[2][4] |
IV. Logical Relationships in Synthesis
The synthesis of this compound Schiff bases follows a logical progression where the complexity of the molecule is built up in a stepwise manner. The successful formation of each intermediate is crucial for the subsequent reaction.
Caption: Logical progression of the multi-step synthesis.
References
- 1. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectjournals.com [connectjournals.com]
- 4. Synthesis and Characterization of New Derivatives of (EZ)-N’-Benzylidene-(2RS)-2-(6-Chloro-9H-Carbazol-2-Yl)propanohydrazide as Potential Tuberculostatic Agents[v1] | Preprints.org [preprints.org]
Thiazole-2-carbohydrazide: A Versatile Scaffold in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Thiazole-2-carbohydrazide and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This versatile heterocyclic core is a key building block for the synthesis of novel compounds with potential therapeutic applications against various diseases. These notes provide an overview of its applications, quantitative biological data, and detailed experimental protocols for the synthesis and evaluation of this compound derivatives.
Applications in Medicinal Chemistry
The thiazole ring is a prominent feature in many FDA-approved drugs, and the incorporation of a carbohydrazide moiety at the 2-position provides a flexible linker for further chemical modifications, leading to a diverse range of pharmacological activities.
Antimicrobial and Antifungal Activity: this compound derivatives have shown considerable efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. Hydrazone derivatives, in particular, have demonstrated potent antimicrobial properties. The mechanism of antifungal action for some derivatives involves the inhibition of lanosterol C14α-demethylase, an essential enzyme in ergosterol biosynthesis in fungi.
Anticancer Activity: A significant area of research has focused on the anticancer potential of these compounds. Derivatives of this compound have exhibited cytotoxicity against a range of cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) cancer cells. The proposed mechanisms of action are diverse and include the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization.
Antiviral Activity: The thiazole nucleus is also a key component in the development of antiviral agents. Research has indicated that derivatives can inhibit the replication of various viruses, including Chikungunya virus (CHIKV), by blocking subgenomic viral RNA translation and structural protein synthesis.
Other Biological Activities: Beyond these primary areas, this compound derivatives have also been investigated for their antioxidant and anti-inflammatory properties.
Data Presentation: Quantitative Biological Activity
The following tables summarize the quantitative data for various this compound derivatives from the cited literature.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | |
| HepG2 (Liver) | 7.26 ± 0.44 | ||
| 4b | MCF-7 (Breast) | 31.5 ± 1.91 | |
| HepG2 (Liver) | 51.7 ± 3.13 | ||
| 5 | MCF-7 (Breast) | 28.0 ± 1.69 | |
| HepG2 (Liver) | 26.8 ± 1.62 | ||
| Staurosporine (Standard) | MCF-7 (Breast) | 6.77 ± 0.41 | |
| HepG2 (Liver) | 8.4 ± 0.51 | ||
| T1 | MCF-7 (Breast) | 2.21 µg/mL | |
| T38 | HepG2 (Liver) | 1.11 µg/mL | |
| T26 | BGC-823 (Gastric) | 1.67 µg/mL | |
| 2e (Chalcone derivative) | Tubulin Polymerization | 7.78 | |
| Combretastatin-A4 (Standard) | Tubulin Polymerization | 4.93 |
Table 2: Antimicrobial and Antifungal Activity of Thiazole Derivatives
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| 7a | Candida albicans ATCC 10231 | 7.81 | |
| 7e | Candida albicans ATCC 10231 | 3.9 | |
| Fluconazole (Standard) | Candida albicans ATCC 10231 | 15.62 | |
| 37c | Antibacterial | 46.9 - 93.7 | |
| Antifungal | 5.8 - 7.8 |
Table 3: Antiviral Activity of Thiazole Derivatives
| Compound | Virus | EC50 (µM) | Reference |
| 1 | Chikungunya virus (CHIKV) | 0.6 | |
| 26 | Chikungunya virus (CHIKV) | 0.45 (EC90) | |
| 7 (N-acetyl 4,5-dihydropyrazole) | Vaccinia virus | 7 µg/mL |
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves a multi-step process. A general workflow is outlined below.
Protocol 1: Synthesis of 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide
-
Hantzsch Thiazole Synthesis: 4-(Trifluoromethyl)benzothioamide and ethyl 2-chloroacetoacetate are reacted to form ethyl 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate.
-
Hydrazinolysis: The resulting ester is refluxed with hydrazine hydrate in absolute ethanol to yield 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide.
Protocol 2: Synthesis of N'-substituted-benzylidene-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazides (Hydrazones)
-
Equimolar amounts of 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide and a substituted benzaldehyde are dissolved in absolute ethanol.
-
A few drops of glacial acetic acid are added as a catalyst.
-
The mixture is refluxed for a specified time.
-
The resulting precipitate is filtered, washed with cold ethanol, and recrystallized to afford the pure hydrazone derivative.
In Vitro Biological Assays
Protocol 3: Antimicrobial Susceptibility Testing (Agar Dilution Method)
-
Prepare a series of agar plates containing twofold dilutions of the test compounds.
-
Inoculate the plates with standardized suspensions of the test microorganisms.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth.
Protocol 4: Anticancer Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound derivatives are attributed to their interaction with various cellular targets and signaling pathways.
Thiazole-2-Carbohydrazide Derivatives: Application Notes and Protocols for Antimicrobial Agent Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the investigation of thiazole-2-carbohydrazide derivatives as potential antimicrobial agents. The information compiled from recent scientific literature is intended to guide researchers in the synthesis, screening, and mechanistic evaluation of this promising class of compounds.
Application Notes
This compound derivatives have emerged as a significant scaffold in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial properties. The core structure, featuring a thiazole ring linked to a carbohydrazide moiety, offers a versatile platform for chemical modifications to enhance potency and selectivity against various microbial pathogens. The antimicrobial effect of these compounds is often attributed to the presence of the azomethine group (-NH-N=CH-) in their hydrazone derivatives, which can interact with crucial biological targets in microorganisms.[1]
The general structure of these derivatives allows for substitutions at various positions, which can significantly influence their biological activity. For instance, substitutions on the phenyl ring of hydrazone derivatives have been shown to modulate their antimicrobial efficacy.[2] The presence of electron-withdrawing groups can enhance activity, a key consideration in the rational design of new derivatives.
The primary mechanisms of action for the antimicrobial effects of thiazole derivatives are believed to involve the inhibition of essential microbial enzymes. In bacteria, DNA gyrase, a type II topoisomerase critical for DNA replication, has been identified as a key target.[3][4][5] For fungal pathogens, these derivatives have been shown to inhibit lanosterol 14α-demethylase, an enzyme vital for the biosynthesis of ergosterol, a crucial component of the fungal cell membrane.[6][7]
Quantitative Antimicrobial Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for a selection of this compound derivatives against various bacterial and fungal strains, as reported in the literature.
Table 1: Antibacterial Activity of Thiazole-Hydrazone Derivatives
| Compound ID | R-group on Phenyl Ring | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | B. subtilis MIC (µg/mL) | Reference |
| 5c | 2-OH | >100 | >100 | >100 | 2.5 | [1] |
| 5f | 4-OH | 5 | 2.5 | 5 | 5 | [1] |
| Derivative A | 4-F | N/A | Good Activity | N/A | N/A | [8] |
| Derivative B | 4-Cl | N/A | N/A | N/A | N/A | [2] |
| Derivative C | 4-Br | N/A | N/A | N/A | N/A | [2] |
N/A: Data not available in the cited literature.
Table 2: Antifungal Activity of Thiazole-Hydrazone Derivatives
| Compound ID | R-group on Phenyl Ring | C. albicans MIC (µg/mL) | Reference |
| Hydrazone 1 | 4-Br | Potent Activity | [2] |
| Derivative D | 4-F | Good Activity | [8] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of this compound derivatives and their subsequent antimicrobial evaluation.
Protocol 1: Synthesis of this compound Precursor
This protocol is adapted from the Hantzsch thiazole synthesis.[9]
Step 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate [10][11]
-
To a solution of ethyl acetoacetate (0.05 mol) in a mixture of water (50.0 mL) and THF (20.0 mL), cooled to below 0°C, add N-bromosuccinimide (NBS) (0.06 mol) portion-wise while maintaining the temperature.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Add thiourea (0.05 mol) to the reaction mixture.
-
Heat the mixture to 80°C and maintain for 2 hours.
-
After cooling to room temperature, filter the mixture to remove any insoluble material.
-
To the filtrate, add aqueous ammonia to adjust the pH to 9-10, inducing the precipitation of the product.
-
Stir the resulting yellow suspension at room temperature for 10 minutes.
-
Filter the precipitate, wash thoroughly with water, and recrystallize from ethyl acetate to obtain pure ethyl 2-amino-4-methylthiazole-5-carboxylate.
Step 2: Synthesis of 2-Amino-4-methylthiazole-5-carbohydrazide [1][12]
-
Dissolve ethyl 2-amino-4-methylthiazole-5-carboxylate (10 mmol) in absolute ethanol (20 mL).
-
Add hydrazine hydrate (15 mmol) to the solution.
-
Reflux the reaction mixture for 5 hours.
-
Filter the hot solution and allow it to cool to room temperature to crystallize the product.
-
Collect the precipitated carbohydrazide by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 2: Synthesis of this compound Derivatives (Hydrazones)[1]
-
Dissolve 2-amino-4-methylthiazole-5-carbohydrazide (1 mmol) in absolute ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Add the desired substituted aromatic aldehyde (1 mmol) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid product with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol or DMF) to obtain the pure hydrazone derivative.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)[14][15][16]
-
Preparation of Stock Solutions: Dissolve the synthesized this compound derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi to all wells of a 96-well microtiter plate.
-
Add 100 µL of the compound stock solution to the first well of each row to be tested.
-
-
Serial Dilutions: Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to achieve a range of concentrations.
-
Inoculum Preparation:
-
Prepare a bacterial or fungal suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation: Add 100 µL of the prepared inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
Experimental and Logical Workflows
Caption: Workflow for synthesis and antimicrobial screening.
Signaling Pathways and Mechanisms of Action
Caption: Antibacterial mechanism of action.
Caption: Antifungal mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. hospitalpharmajournal.com [hospitalpharmajournal.com]
- 6. Design, Synthesis and Antifungal Activity Evaluation of New Thiazolin-4-ones as Potential Lanosterol 14α-Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
- 12. ajgreenchem.com [ajgreenchem.com]
Application Notes and Protocols: Thiazole-2-carbohydrazide in the Synthesis of Bioactive Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole-2-carbohydrazide and its derivatives are versatile ligands in coordination chemistry, primarily utilized in the synthesis of metal complexes with significant biological activities. The presence of multiple donor sites (nitrogen and sulfur atoms of the thiazole ring, and the hydrazide moiety) allows for the formation of stable chelate rings with various transition metals. These metal complexes often exhibit enhanced antimicrobial, antifungal, and anticancer properties compared to the free ligands, a phenomenon attributed to the principles of chelation therapy. This document provides an overview of the applications, synthesis protocols, and characterization data for metal complexes derived from this compound, often through the formation of Schiff base ligands.
Applications in Drug Development
Metal complexes of this compound derivatives have shown considerable promise in the development of new therapeutic agents. The coordination of the ligand to a metal ion can increase the lipophilicity of the molecule, facilitating its transport across biological membranes and enhancing its efficacy.
-
Antimicrobial and Antifungal Agents: A primary application of these complexes is in the field of antimicrobial and antifungal research. The metal complexes have demonstrated broad-spectrum activity against various strains of bacteria and fungi. The proposed mechanism of action often involves the disruption of cellular processes within the microorganisms.[1][2][3]
-
Anticancer Agents: Emerging research indicates that these metal complexes possess cytotoxic activity against various cancer cell lines. The interaction of the metal complexes with DNA is a potential mechanism for their anticancer properties.[4]
Experimental Protocols
The synthesis of metal complexes using this compound typically involves a two-step process: the formation of a Schiff base ligand followed by complexation with a metal salt.
Protocol 1: Synthesis of Schiff Base Ligand from this compound
This protocol describes the general procedure for the condensation reaction between this compound and an aromatic aldehyde to form a Schiff base ligand.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 2-naphthaldehyde, salicylaldehyde)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve an equimolar amount of this compound in ethanol in a round-bottom flask.
-
Add an equimolar amount of the selected aromatic aldehyde to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base ligand is collected by filtration, washed with cold ethanol, and dried in a desiccator.
-
The product can be recrystallized from a suitable solvent like ethanol or DMF to obtain pure crystals.[1][5]
Protocol 2: Synthesis of Metal(II) Complexes with Schiff Base Ligand
This protocol outlines the general synthesis of metal(II) complexes using the pre-synthesized Schiff base ligand.
Materials:
-
Synthesized Schiff base ligand
-
Metal(II) salt (e.g., CuCl₂, CoCl₂, NiCl₂, ZnCl₂)
-
Ethanol or Methanol
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) if solubility is an issue
Procedure:
-
Dissolve the Schiff base ligand in a suitable solvent (e.g., ethanol) in a round-bottom flask, heating gently if necessary.
-
In a separate flask, dissolve the metal(II) salt in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring. The typical molar ratio of ligand to metal is 2:1.
-
Reflux the resulting mixture for 2-4 hours.
-
A colored precipitate of the metal complex will form.
-
Cool the mixture to room temperature.
-
Filter the complex, wash with the solvent to remove any unreacted starting materials, and then dry it under vacuum.[1][6]
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of metal complexes derived from Schiff bases of thiazole hydrazide analogs.
Table 1: Physicochemical and Analytical Data of a Representative Thiazole Schiff Base Ligand and its Metal Complexes
| Compound | Formula | M.W. ( g/mol ) | Color | M.p. (°C) | Yield (%) | Molar Conductance (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (B.M.) |
| Ligand (L) | C₂₂H₁₈N₄OS | 386.47 | Pale Yellow | >250 | 85 | - | - |
| [Cu(L)Cl] | [Cu(C₂₂H₁₇N₄OS)Cl] | 484.47 | Dark Green | >300 | 78 | 12.5 | 1.85 |
| [Co(L)Cl] | [Co(C₂₂H₁₇N₄OS)Cl] | 479.88 | Dark Brown | >300 | 75 | 15.2 | 4.74 |
| [Ni(L)Cl] | [Ni(C₂₂H₁₇N₄OS)Cl] | 480.64 | Green | >300 | 72 | 14.8 | 2.92 |
| [Zn(L)Cl] | [Zn(C₂₂H₁₇N₄OS)Cl] | 486.32 | Yellow | >300 | 80 | 10.7 | Diamagnetic |
Data is generalized from similar compounds reported in the literature.[1]
Table 2: Key IR Spectral Data (cm⁻¹) of a Representative Ligand and its Metal Complexes
| Compound | ν(N-H) | ν(C=O) | ν(C=N) (azomethine) | ν(M-N) | ν(M-O) |
| Ligand (L) | 3180 | 1680 | 1625 | - | - |
| [Cu(L)Cl] | - | 1650 | 1605 | 450 | 520 |
| [Co(L)Cl] | - | 1655 | 1600 | 455 | 525 |
| [Ni(L)Cl] | - | 1648 | 1608 | 448 | 518 |
| [Zn(L)Cl] | - | 1652 | 1602 | 452 | 522 |
The shift to lower wavenumbers for ν(C=O) and ν(C=N) upon complexation indicates the coordination of the carbonyl oxygen and azomethine nitrogen to the metal ion. The disappearance of the ν(N-H) band suggests deprotonation upon coordination. The appearance of new bands for ν(M-N) and ν(M-O) further confirms complex formation.[1]
Mandatory Visualizations
Synthesis Workflow
Caption: General synthesis workflow for metal complexes.
Proposed Coordination of the Schiff Base Ligand
Caption: Proposed coordination of the Schiff base ligand.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. pnrjournal.com [pnrjournal.com]
Thiazole-2-Carbohydrazide in the Development of Antifungal Therapeutics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens presents a significant global health challenge, necessitating the development of novel antifungal agents. Thiazole-2-carbohydrazide and its derivatives have garnered considerable attention as a promising scaffold for the discovery of potent antifungal therapeutics. This document provides detailed application notes and protocols based on published research to guide the synthesis, evaluation, and mechanistic study of these compounds.
Application Notes
Thiazole-containing compounds are a well-established class of heterocyclic molecules with a broad spectrum of biological activities. The incorporation of a carbohydrazide moiety at the 2-position of the thiazole ring provides a versatile handle for chemical modification, allowing for the generation of diverse libraries of hydrazone derivatives. These derivatives have demonstrated significant in vitro and in vivo efficacy against a range of clinically relevant fungi, including various species of Candida and Cryptococcus.[1][2][3][4]
The primary proposed mechanism of action for many antifungal thiazole derivatives is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.[5][6][7] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[5] Molecular docking studies have suggested that these compounds can bind to the active site of fungal CYP51, potentially acting as noncompetitive inhibitors.[5] Other reported mechanisms include the disruption of the fungal cell wall and the induction of oxidative stress through the generation of reactive oxygen species (ROS).[8][9]
Structure-activity relationship (SAR) studies have revealed that the antifungal potency of this compound derivatives can be significantly influenced by the nature of the substituents on both the thiazole ring and the hydrazone moiety.[10][11][12] For instance, the presence of lipophilic and electron-donating groups on the phenyl ring at the C4 position of the thiazole has been correlated with increased anti-Candida activity.[11]
Experimental Protocols
I. Synthesis of this compound Derivatives (Hydrazones)
This protocol outlines a general two-step synthesis for preparing this compound and its subsequent conversion to hydrazone derivatives.
Step 1: Synthesis of the Key Intermediate, this compound
The synthesis often starts with the Hantzsch thiazole synthesis to create the core thiazole ring, followed by hydrazinolysis to form the carbohydrazide.[13]
-
Materials: Substituted thiobenzamide, ethyl 2-chloroacetoacetate, hydrazine hydrate, absolute ethanol.
-
Procedure:
-
Thiazole Ring Formation (Hantzsch Synthesis): A mixture of a substituted thiobenzamide (1 equivalent) and ethyl 2-chloroacetoacetate (1.1 equivalents) in absolute ethanol is refluxed for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting ethyl thiazole-5-carboxylate is isolated, often by precipitation or extraction.
-
Hydrazinolysis: The synthesized ethyl thiazole-5-carboxylate (1 equivalent) is dissolved in absolute ethanol, and hydrazine hydrate (5-10 equivalents) is added. The mixture is refluxed for 8-12 hours.
-
After cooling, the this compound product typically precipitates and can be collected by filtration, washed with cold ethanol, and dried.
-
Step 2: Synthesis of Thiazole-Hydrazone Derivatives
The this compound intermediate is then condensed with various substituted aldehydes to yield the final hydrazone compounds.[13]
-
Materials: this compound, substituted benzaldehydes, absolute ethanol, glacial acetic acid (catalyst).
-
Procedure:
-
This compound (1 equivalent) is dissolved in absolute ethanol.
-
A substituted benzaldehyde (1 equivalent) and a catalytic amount of glacial acetic acid are added to the solution.
-
The reaction mixture is refluxed for 2-6 hours, with progress monitored by TLC.
-
Upon completion, the mixture is cooled, and the precipitated thiazole-hydrazone derivative is collected by filtration, washed with ethanol, and purified, typically by recrystallization.
-
II. In Vitro Antifungal Susceptibility Testing
The following protocol is a generalized method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against fungal strains, based on the broth microdilution method.
-
Materials: Synthesized thiazole-hydrazone compounds, fungal strains (e.g., Candida albicans, Cryptococcus neoformans), appropriate broth medium (e.g., RPMI-1640), 96-well microtiter plates, spectrophotometer or plate reader.
-
Procedure:
-
Preparation of Fungal Inoculum: Fungal cultures are grown on a suitable agar medium. Colonies are then suspended in sterile saline, and the suspension is adjusted to a specific turbidity corresponding to a known cell density (e.g., 0.5 McFarland standard). This suspension is further diluted in the broth medium to achieve the final desired inoculum size.
-
Preparation of Compound Dilutions: A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compounds are then prepared in the broth medium in the wells of a 96-well plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the prepared fungal suspension. A positive control (fungal inoculum without compound) and a negative control (broth medium only) are included.
-
Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control. This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Novel 2-Thiazolylhydrazone with Druggable Properties for Antifungal Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Lead 2-Thiazolylhydrazones with Broad-Spectrum and Potent Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans [frontiersin.org]
- 10. Synthesis and cytotoxicity of novel (thiazol-2-yl)hydrazine derivatives as promising anti-Candida agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assaying the Antioxidant Activity of Thiazole-2-carbohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole-2-carbohydrazide derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Among these, their potential as antioxidant agents is of particular importance, as oxidative stress is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] Antioxidants can neutralize harmful reactive oxygen species (ROS), thus preventing cellular damage. The evaluation of the antioxidant capacity of novel this compound derivatives is a critical step in the drug discovery and development process.
These application notes provide detailed protocols for the most common in vitro assays used to assess the antioxidant activity of this compound derivatives: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
Data Presentation: Antioxidant Activity of Thiazole Derivatives
The antioxidant activity of various thiazole derivatives is typically quantified by their IC50 value, which represents the concentration of the compound required to achieve 50% of the maximum effect (e.g., 50% radical scavenging). The lower the IC50 value, the higher the antioxidant potency of the compound. The following table summarizes the antioxidant activity of several thiazole derivatives as reported in the literature, providing a comparative context for newly synthesized compounds.
| Compound Class | Derivative | Assay | IC50 (µM) | Reference Compound | IC50 of Reference (µM) |
| Thiazole-carboxamide | LMH6 | DPPH | 0.185 ± 0.049 | Trolox | 3.10 ± 0.92 |
| Thiazole-carboxamide | LMH7 | DPPH | 0.221 ± 0.059 | Trolox | 3.10 ± 0.92 |
| 1,2,3-triazole-linked thiazole | Compound 3f | DPPH | 0.07 µg/mL | Ascorbic acid | 3.8 µg/mL |
| Hydrazine-thiazole | HT-NO2 | DPPH | 139.2 | Curcumin | 167.7 |
| Phenolic Thiazoles | Compound 5a | ABTS | Lower than Ascorbic Acid | Ascorbic Acid | - |
| Phenolic Thiazoles | Compound 7b | ABTS | Lower than Ascorbic Acid | Ascorbic Acid | - |
*Note: Units for this entry are in µg/mL as reported in the source. Conversion to µM would require the molecular weight of the specific compound.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Test this compound derivatives
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.[1]
-
Preparation of Test Compounds and Control:
-
Prepare a stock solution of the test this compound derivative in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).[1]
-
Prepare similar dilutions for the positive control.
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add 100 µL of the various concentrations of the test compounds or positive control.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control = Absorbance of the DPPH solution without the sample.
-
A_sample = Absorbance of the DPPH solution with the sample.
-
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.
ABTS Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The pre-formed radical cation is green, and in the presence of an antioxidant, it is reduced back to the colorless neutral form.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS, pH 7.4) or ethanol
-
Test this compound derivatives
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[1]
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[1]
-
Before use, dilute the ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[1]
-
-
Preparation of Test Compounds and Control: Prepare a dilution series of the test compound and positive control as described in the DPPH assay protocol.
-
Assay Procedure:
-
Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.[1]
-
Calculation of Scavenging Activity: The percentage of ABTS radical scavenging activity is calculated using the same formula as for the DPPH assay.
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.[1]
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[1]
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test this compound derivatives
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Ferrous sulfate (FeSO₄) for standard curve
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[1]
-
Preparation of Test Compounds, Control, and Standard:
-
Prepare a dilution series of the test compound and positive control.
-
Prepare a standard curve using a series of ferrous sulfate solutions of known concentrations.[1]
-
-
Assay Procedure:
-
Measurement: Measure the absorbance of each well at 593 nm using a microplate reader.[1]
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the test compound with the standard curve of ferrous sulfate. The results are expressed as Fe²⁺ equivalents (µM).[1]
Visualizations
Caption: General experimental workflow for in vitro antioxidant assays.
Caption: Mechanism of the DPPH radical scavenging assay.
Caption: Principle of the Ferric Reducing Antioxidant Power (FRAP) assay.
References
Synthesis and Biological Evaluation of Hydrazinyl-Thiazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of hydrazinyl-thiazole derivatives and the evaluation of their biological activities. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3]
Introduction
Thiazole-containing compounds are a cornerstone in drug discovery, with many demonstrating valuable biological activities.[2][4] The incorporation of a hydrazinyl moiety into the thiazole scaffold often enhances their therapeutic potential, leading to the development of novel candidates for various diseases.[5] This document outlines the prevalent synthetic strategies for creating these derivatives and the standard assays for assessing their biological efficacy.
Synthetic Protocols
The most common and versatile method for synthesizing 2-hydrazinyl-thiazole derivatives is the Hantzsch thiazole synthesis.[1] This method typically involves the reaction of a thiosemicarbazone with an α-haloketone.[1] Additionally, efficient one-pot, multi-component reactions have been developed to streamline the synthesis process.[2][4]
Protocol 1: Hantzsch Synthesis of 2-(2-Arylidenehydrazinyl)-4-arylthiazoles
This protocol describes the synthesis of 2-(2-arylidenehydrazinyl)-4-arylthiazoles via a two-step process involving the formation of a thiosemicarbazone followed by cyclization with an α-haloketone.[6][7]
Step 1: Synthesis of Thiosemicarbazones
-
Dissolve the desired aromatic aldehyde (1 mmol) and thiosemicarbazide (1 mmol) in ethanol.
-
Add a few drops of a suitable acid catalyst (e.g., concentrated HCl or glacial acetic acid).
-
Reflux the mixture for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the resulting solid, wash with cold ethanol, and dry to obtain the thiosemicarbazone.
Step 2: Synthesis of Hydrazinyl-Thiazole Derivatives
-
Suspend the synthesized thiosemicarbazone (1 mmol) and an appropriate α-bromoacetophenone (1 mmol) in ethanol.[7]
-
Monitor the reaction completion by TLC.[1]
-
After cooling, filter the precipitated solid.
-
Wash the solid with cold ethanol and dry.[1]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure 2-(2-arylidenehydrazinyl)-4-arylthiazole derivative.[1]
Protocol 2: One-Pot, Three-Component Synthesis
This environmentally friendly protocol allows for the synthesis of 2-(2-hydrazinyl) thiazole derivatives in a single step.[2][4]
-
Combine an arylglyoxal (1 mmol), Meldrum's acid (1 mmol), and a thiosemicarbazone (1 mmol) in a 1:1 (v/v) mixture of ethanol and water.[2][4]
-
Reflux the reaction mixture for approximately 7 hours.[4]
-
Monitor the reaction by TLC.
-
Upon completion, isolate the product by plate chromatography.[2][4]
Biological Evaluation Protocols
The synthesized hydrazinyl-thiazole derivatives can be screened for various biological activities. Standard in vitro assays are typically the first step in this evaluation.[8][9]
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability. It is widely used to screen for the cytotoxic effects of potential anticancer compounds.[10][11]
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, HCT-116 for colon cancer) in 96-well plates at a suitable density and incubate for 24 hours.[11][12]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized hydrazinyl-thiazole derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. accio.github.io [accio.github.io]
- 10. A new series of thiazole-hydrazone hybrids for Akt-targeted therapy of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of novel hydrazinyl thiazole derivatives as potent anticancer agents by inhibiting eIF4E/eIF4G interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Thiazole-2-carbohydrazide: A Versatile Intermediate for Novel Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Thiazole-2-carbohydrazide and its derivatives represent a promising scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This document provides an overview of the applications of this compound as a key intermediate in the synthesis of novel therapeutic agents, along with detailed protocols for their synthesis and biological evaluation. The inherent structural features of the thiazole ring, combined with the reactive hydrazide moiety, make it a valuable building block for generating diverse molecular libraries with potential applications in antimicrobial, anticancer, and anti-inflammatory drug discovery.[1][2]
Biological Activities of this compound Derivatives
Derivatives synthesized from this compound, primarily thiazole-hydrazones, have exhibited significant potential across various therapeutic areas.
Antimicrobial and Antifungal Activity
Thiazole-hydrazone derivatives have shown potent activity against a range of bacterial and fungal strains. The mechanism of action is believed to involve the disruption of microbial cell wall synthesis or interference with essential enzymatic processes. The presence of a hydrazone linkage is considered crucial for their antimicrobial efficacy.[3][4]
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including breast (MCF-7), liver (HepG2), and colon cancer cells.[5] The proposed mechanisms of action include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway, and the induction of apoptosis.[5][6]
Anti-inflammatory Activity
Thiazole derivatives have also been investigated for their anti-inflammatory properties. A key mechanism identified is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins that mediate inflammation.[1][7][8] By selectively inhibiting COX-2, these compounds can reduce inflammation with potentially fewer gastrointestinal side effects compared to non-selective NSAIDs.
Data Presentation: Biological Activity of Thiazole-Hydrazone Derivatives
The following tables summarize the quantitative biological data for a selection of thiazole-hydrazone derivatives.
Table 1: Antimicrobial and Antifungal Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound ID | Derivative Substitution | S. aureus | E. coli | C. albicans | Reference |
| TH-1 | 4-Fluorophenyl | 16.1 | 16.1 | >100 | [9] |
| TH-2 | 4-Chlorophenyl | 8.0 | 16.0 | 50 | [3] |
| TH-3 | 4-Bromophenyl | 4.0 | 8.0 | 25 | [10] |
| TH-4 | 2,4-Dichlorophenyl | 4.0 | 8.0 | 50 | [10] |
| Fluconazole | - | - | - | 1-4 | [10] |
| Norfloxacin | - | 0.5-2 | 0.12-1 | - | [9] |
Table 2: Anticancer Activity (IC50 in µM)
| Compound ID | Derivative Substitution | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | Reference |
| TC-1 | 4-Hydroxy-3-methoxybenzylidene | 2.57 | 7.26 | - | [5] |
| TC-2 | 3-Nitrobenzylidene | 1.21 (MDA-MB-231) | - | - | [6] |
| TC-3 | 2-Benzylidene | - | - | 3.92 (MDA-MB-231) | [3] |
| Staurosporine | - | 6.77 | 8.4 | - | [5] |
| Sorafenib | - | - | - | - | [5] |
Table 3: Anti-inflammatory Activity (COX-2 Inhibition - IC50 in µM)
| Compound ID | Derivative Substitution | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| TI-1 | 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol | 11.65 | >100 | >8.58 | [7] |
| TI-2 | N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide | 9.01 | 15.2 | 1.68 | [7] |
| Celecoxib | - | 0.27 | 5.34 | 19.7 | [1] |
Experimental Protocols
General Synthesis of Thiazole-Hydrazone Derivatives
This protocol describes the general two-step synthesis of thiazole-hydrazone derivatives starting from a substituted thioamide.
Step 1: Synthesis of Thiazole-carbohydrazide Intermediate
-
Hantzsch Thiazole Synthesis: A substituted thioamide is reacted with an ethyl 2-chloroacetoacetate via the Hantzsch thiazole synthesis to yield the corresponding ethyl thiazole-carboxylate.[10]
-
Hydrazinolysis: The resulting ethyl thiazole-carboxylate is then refluxed with hydrazine hydrate in absolute ethanol to produce the key thiazole-carbohydrazide intermediate.[10] The reaction progress can be monitored by thin-layer chromatography (TLC). The product is typically isolated by filtration after cooling the reaction mixture.
Step 2: Synthesis of Thiazole-Hydrazone Derivatives
-
Condensation Reaction: The thiazole-carbohydrazide intermediate is dissolved in a suitable solvent such as ethanol or methanol.
-
A catalytic amount of a strong acid (e.g., concentrated sulfuric acid or glacial acetic acid) is added to the solution.[10][11]
-
An appropriately substituted benzaldehyde (or other aldehyde/ketone) is added to the mixture.
-
The reaction mixture is refluxed for a specified period (typically 2-8 hours), with reaction progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated solid product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent.
In Vitro Antimicrobial Susceptibility Testing (Microbroth Dilution Method)
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight in an appropriate broth medium. The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard.
-
Preparation of Test Compounds: The synthesized thiazole-hydrazone derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Serial Dilution: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Anticancer Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the thiazole-hydrazone derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: General workflow for the synthesis and biological evaluation of thiazole-hydrazone derivatives.
Caption: Simplified mechanism of anticancer action of thiazole derivatives via VEGFR-2 inhibition and apoptosis induction.
Caption: Simplified mechanism of anti-inflammatory action of thiazole derivatives via COX-2 inhibition.
References
- 1. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antimicrobial activity of some new hydrazone-bridged thiazole-pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jchemrev.com [jchemrev.com]
- 10. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Thiazole-2-carbohydrazide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Thiazole-2-carbohydrazide. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges encountered during the synthesis process.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues that may arise during the synthesis of this compound from its corresponding ester, typically ethyl 2-thiazolecarboxylate.
Q1: The reaction seems to be incomplete, or the yield of this compound is low. What are the possible causes and solutions?
A1: Low yield or incomplete reaction can be attributed to several factors. Here are the common causes and their respective solutions:
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Insufficient Reaction Time or Temperature: The conversion of the ester to the hydrazide may require prolonged heating. Ensure the reaction mixture is refluxed for an adequate period, typically ranging from 3 to 8 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible.[1]
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Inadequate Amount of Hydrazine Hydrate: An insufficient molar excess of hydrazine hydrate can lead to an incomplete reaction. It is common to use a 3 to 5-fold molar excess of hydrazine hydrate relative to the ester.
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Poor Quality of Reagents: The purity of the starting materials, especially the ethyl 2-thiazolecarboxylate and hydrazine hydrate, is crucial. Ensure that the reagents are of high purity and have been stored correctly.
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Improper Solvent: While absolute ethanol is the most commonly used solvent, its purity can affect the reaction.[2] Ensure the use of dry, absolute ethanol to avoid potential side reactions.
Q2: The desired product, this compound, does not precipitate out of the solution upon cooling. What should I do?
A2: Difficulty in product precipitation is a common issue, often related to its solubility in the reaction mixture. Here are some troubleshooting steps:
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Concentrate the Reaction Mixture: After the reaction is complete, a portion of the solvent (ethanol) can be removed under reduced pressure. This will increase the concentration of the product and promote precipitation upon cooling.
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Induce Crystallization: If the product remains in solution, try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. Seeding with a small crystal of the pure product, if available, can also be effective.
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Addition of a Non-Solvent: Carefully add a non-solvent in which the this compound is insoluble, but the impurities are soluble. Water is often used for this purpose. The product should precipitate out and can then be collected by filtration.
Q3: The isolated product appears to be impure. What are the common impurities and how can I purify the product?
A3: Impurities can arise from unreacted starting materials, side products, or degradation. The most effective purification method for this compound is recrystallization.[2]
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Common Impurities:
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Unreacted ethyl 2-thiazolecarboxylate.
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Side products from the reaction of hydrazine with impurities in the starting materials.
-
-
Purification by Recrystallization:
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Dissolve the crude product in a minimal amount of hot ethanol.
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If the solution is colored, you can treat it with a small amount of activated charcoal to remove colored impurities.
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Filter the hot solution to remove any insoluble impurities.
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Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
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Collect the pure crystals by filtration, wash them with a small amount of cold ethanol, and dry them under vacuum.
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The purity of the recrystallized product can be checked by TLC and melting point determination.[2]
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Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
A1: The most common method for synthesizing this compound is the hydrazinolysis of an ester, typically ethyl 2-thiazolecarboxylate, with hydrazine hydrate in a suitable solvent like ethanol. The reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the carbohydrazide.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[3] A suitable mobile phase, such as a mixture of ethyl acetate and n-hexane (e.g., 3:1 v/v), can be used.[3] The reaction is considered complete when the spot corresponding to the starting material (ethyl 2-thiazolecarboxylate) is no longer visible on the TLC plate when visualized under UV light.[2][3]
Q3: What are the typical reaction conditions for this synthesis?
A3: The reaction is typically carried out by refluxing a solution of ethyl 2-thiazolecarboxylate and an excess of hydrazine hydrate in absolute ethanol. The reaction time can vary from 3 to 8 hours.[1]
Q4: What are the key safety precautions to take during this synthesis?
A4: Hydrazine hydrate is toxic and corrosive. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. The reaction should be performed with care, avoiding contact with skin and inhalation of vapors.
Data Presentation
Table 1: Summary of Typical Reaction Parameters
| Parameter | Value | Reference |
| Starting Material | Ethyl 2-thiazolecarboxylate | General |
| Reagent | Hydrazine Hydrate (25% w/w solution or similar) | [1] |
| Molar Ratio (Ester:Hydrazine) | 1 : 3-5 | Inferred |
| Solvent | Absolute Ethanol | [2] |
| Temperature | Reflux | [1] |
| Reaction Time | 3 - 8 hours | [1] |
| Work-up | Cooling, Filtration | [2] |
| Purification | Recrystallization from Ethanol | [2] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a representative example based on common procedures found in the literature.[1][2]
Materials:
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Ethyl 2-thiazolecarboxylate
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Hydrazine hydrate (e.g., 25% w/w solution in water)
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Absolute Ethanol
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Round-bottomed flask
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Reflux condenser
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Heating mantle
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Magnetic stirrer
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Buchner funnel and flask
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Filter paper
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Beakers
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TLC plates (silica gel 60 F254)
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UV lamp
Procedure:
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Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-thiazolecarboxylate (1 equivalent) in absolute ethanol.
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Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (3-5 equivalents) dropwise at room temperature.
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Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for 3-8 hours.
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Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., ethyl acetate/n-hexane mobile phase) until the starting material is consumed.
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Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling. If not, reduce the volume of the solvent using a rotary evaporator. The resulting precipitate is then collected by vacuum filtration.
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Washing: Wash the collected solid with a small amount of cold ethanol to remove any soluble impurities.
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Purification: Purify the crude product by recrystallization from hot ethanol to obtain pure this compound as a solid.
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Drying and Characterization: Dry the purified product under vacuum. The structure and purity of the final compound can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry, as well as by melting point determination.[2]
Mandatory Visualization
Caption: Experimental workflow for this compound synthesis.
Caption: Reaction pathway for this compound synthesis.
References
- 1. Design, Synthesis and Evaluation of New Multifunctional Benzothiazoles as Photoprotective, Antioxidant and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Thiazole-2-Carbohydrazide Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Thiazole-2-carbohydrazide derivatives. Our aim is to help you improve yields, overcome common experimental hurdles, and ensure the successful synthesis of your target compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield for the synthesis of the thiazole ring is consistently low. What are the critical parameters to optimize?
A1: Low yields in the Hantzsch thiazole synthesis, a common method for this core structure, can often be attributed to suboptimal reaction conditions. Key parameters to investigate include the choice of solvent, reaction temperature, and the presence of a catalyst.
Troubleshooting Steps:
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Solvent Selection: The polarity of the solvent can significantly influence the reaction rate and yield. While ethanol is commonly used, a mixture of solvents like ethanol and water (1:1 v/v) under reflux conditions has been shown to be effective.[1]
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Temperature Control: Ensure the reaction is conducted at the optimal temperature. For many thiazole syntheses, refluxing is necessary to drive the reaction to completion.[1]
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Catalyst: While some variations of the Hantzsch reaction proceed without a catalyst, the addition of a catalytic amount of glacial acetic acid can facilitate the condensation of the carbonyl group with thiosemicarbazide, a key intermediate step.[2]
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Reaction Monitoring: Track the progress of your reaction using Thin-Layer Chromatography (TLC). This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.[2]
A one-pot, three-component reaction protocol has been reported to be an efficient and environmentally friendly method for synthesizing 2-(2-Hydrazinyl) thiazole derivatives, which may offer improved yields over traditional multi-step procedures.[1]
Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction?
A2: The formation of side products is a common challenge. To enhance the selectivity towards your desired this compound derivative, consider the following strategies:
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Purity of Starting Materials: Ensure the purity of your starting materials, particularly the α-halocarbonyl compounds, as impurities can lead to unwanted side reactions.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant may favor an alternative reaction pathway.
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Step-wise Synthesis: If a one-pot synthesis is leading to a complex mixture of products, a two-step approach might be more effective. This involves the initial synthesis and isolation of the thiosemicarbazone intermediate, followed by its cyclization with the α-halocarbonyl compound.[2]
Q3: What is the general procedure for synthesizing the key intermediate, 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide?
A3: This key intermediate is typically prepared in a two-step process starting from the Hantzsch thiazole synthesis to create the ethyl ester, followed by hydrazinolysis.
Experimental Protocol:
Step 1: Synthesis of ethyl-2-(4-trifluoromethyl-phenyl)-4-methyl-thiazole-5-carboxylate This step involves the Hantzsch thiazole synthesis.[3]
-
React 4-(trifluoromethyl)benzothioamide with ethyl 2-chloroacetoacetate.
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The reaction is typically carried out in a suitable solvent like ethanol.
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Monitor the reaction progress by TLC until completion.
-
Upon completion, the product can be isolated and purified by recrystallization from ethanol to yield the desired ethyl ester. A yield of 80% has been reported for this step.[3]
Step 2: Synthesis of 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide This step involves the conversion of the ester to the carbohydrazide.[3]
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Dissolve the ethyl-2-(4-trifluoromethyl-phenyl)-4-methyl-thiazole-5-carboxylate in absolute ethanol.
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Add hydrazine hydrate to the solution.
-
Reflux the reaction mixture.
-
Monitor the reaction by TLC.
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After the reaction is complete, cool the mixture and collect the precipitated product by filtration. This step has also been reported to yield 80%.[3]
Q4: How do I synthesize the final hydrazone derivatives from the carbohydrazide intermediate?
A4: The final hydrazone derivatives are synthesized through the condensation of the carbohydrazide intermediate with various substituted benzaldehydes.
Experimental Protocol:
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Dissolve the 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide in a suitable solvent, such as ethanol.
-
Add the desired substituted benzaldehyde to the solution.
-
The reaction is typically carried out under reflux.
-
Upon completion, the product often precipitates out of the solution upon cooling.
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The solid product can be collected by filtration and recrystallized from ethanol to afford the pure hydrazone derivative.[3] Yields for this step are often high, with some reported as high as 98%.[3]
Data Presentation: Reaction Yields
The following table summarizes reported yields for the synthesis of various this compound derivatives, providing a benchmark for your own experiments.
| Compound Class | Synthetic Step | Reported Yield (%) | Reference |
| Ethyl-2-(4-trifluoromethyl-phenyl)-4-methyl-thiazole-5-carboxylate | Hantzsch thiazole synthesis | 80 | [3] |
| 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide | Hydrazinolysis of the corresponding ethyl ester | 80 | [3] |
| N'-(2-Methoxybenzylidene)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide | Condensation of carbohydrazide with 2-methoxybenzaldehyde | 98 | [3] |
| N'-(3-Methoxybenzylidene)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide | Condensation of carbohydrazide with 3-methoxybenzaldehyde | 90 | [3] |
| 2-hydrazinylbenzo[d]thiazole | Reaction of benzo[d]thiazol-2-amine with hydrazine hydrate and HCl in water | 76 |
Experimental Workflows & Signaling Pathways
To further assist your research, the following diagrams illustrate key experimental workflows and logical relationships in the synthesis of this compound derivatives.
Caption: General workflow for the synthesis of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Thiazole-2-carbohydrazide and its Analogs
Welcome to the technical support center for the purification of Thiazole-2-carbohydrazide and its analogs. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound and its analogs?
A1: The most frequently reported method for the purification of this compound and its analogs is recrystallization, often from ethanol.[1][2][3] This technique is effective for removing unreacted starting materials and byproducts, yielding crystalline solids. For compounds that are difficult to crystallize or require higher purity, column chromatography is also employed.[4][5]
Q2: How can I assess the purity of my purified this compound?
A2: The purity of the final compound is typically verified by Thin-Layer Chromatography (TLC), which should show a single spot under UV light.[1][2][6] Further confirmation of purity and structural integrity is achieved through analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).[1][2][4][6] High-Performance Liquid Chromatography (HPLC) can also be used for quantitative purity analysis.[7]
Q3: What are the common starting materials for the synthesis of this compound?
A3: this compound is typically synthesized from the corresponding thiazole-2-carboxylate ester (e.g., ethyl or methyl ester) by reaction with hydrazine hydrate.[1][8]
Q4: What are some potential impurities in my sample?
A4: Potential impurities could include unreacted starting materials like the corresponding thiazole-2-carboxylate ester and excess hydrazine hydrate. Side products from the initial synthesis of the thiazole ring, or degradation products, may also be present.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound and its analogs.
Recrystallization Issues
Q: My compound will not crystallize out of the solution upon cooling. What should I do?
A:
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Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface. This can create nucleation sites for crystal growth.
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Add a Seed Crystal: If available, add a tiny crystal of the pure compound to the solution to initiate crystallization.
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Reduce Solubility: If the compound is too soluble in the chosen solvent, you can try adding a co-solvent (anti-solvent) in which the compound is less soluble, dropwise, until the solution becomes slightly turbid. Then, allow it to cool slowly.
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Concentrate the Solution: The initial solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
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Cool to a Lower Temperature: If cooling to room temperature is not sufficient, try placing the flask in an ice bath or a refrigerator.
Q: I have a low yield after recrystallization. How can I improve it?
A:
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Minimize Transfers: Each transfer of the solid or solution can result in material loss. Minimize the number of vessels used.
-
Ensure Complete Precipitation: After cooling, ensure that all possible product has precipitated. You can check this by cooling the filtrate further to see if more crystals form.
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Avoid Using Too Much Solvent: Using the minimum amount of hot solvent required to dissolve the crude product will ensure the solution is saturated upon cooling, maximizing the yield.
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Wash with Cold Solvent: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving a significant amount of the product.
Q: The purified product is still impure, as indicated by TLC or melting point. What went wrong?
A:
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Inappropriate Solvent Choice: The chosen recrystallization solvent may not be effective at separating the desired compound from the impurities. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.
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Trapped Impurities: If crystallization occurs too quickly, impurities can become trapped within the crystal lattice. Allow the solution to cool slowly to form larger, purer crystals.
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Incomplete Removal of Starting Materials: If starting materials are the primary impurity, a different purification method, such as column chromatography, may be necessary.
Column Chromatography Issues
Q: My compound is not separating well on the column.
A:
-
Optimize the Mobile Phase: The polarity of the eluent is critical. If the compounds are moving too slowly (low Rf on TLC), increase the polarity of the mobile phase. If they are moving too quickly (high Rf), decrease the polarity. A good starting point for separation is to find a solvent system that gives an Rf value of ~0.3 for the desired compound on TLC.
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Choose the Right Stationary Phase: While silica gel is common for normal-phase chromatography, for very polar compounds, reversed-phase chromatography (e.g., C18 silica) might be more effective.[4]
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Column Overloading: Loading too much crude material onto the column can lead to poor separation. Use an appropriate amount of stationary phase for the amount of sample being purified.
Q: The compound is eluting with impurities.
A:
-
Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution, where the polarity of the mobile phase is gradually increased, can improve the separation of compounds with similar polarities.[4]
-
Fraction Size: Collect smaller fractions to better isolate the pure compound from any closely eluting impurities.
-
Re-chromatograph: If impurities persist, a second column chromatography step with a different solvent system may be necessary.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline based on common laboratory practices for the recrystallization of thiazole carbohydrazide derivatives.[1][2]
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Dissolution: Place the crude this compound in a flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently (e.g., on a water bath) while stirring until the solid completely dissolves.[1]
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
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Analysis: Determine the melting point and check the purity by TLC.
Protocol 2: Purification by Column Chromatography
This protocol provides a general method for purification using column chromatography.[4][5]
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TLC Analysis: Analyze the crude mixture using TLC with various solvent systems (e.g., mixtures of ethyl acetate and hexanes) to determine the optimal eluent for separation.
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Column Packing: Prepare a chromatography column with silica gel as the stationary phase, using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed sample is carefully added to the top of the prepared column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the elution process using TLC.
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Fraction Pooling: Combine the fractions that contain the pure desired compound.
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Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.
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Analysis: Confirm the purity of the isolated compound by TLC, melting point, and other spectroscopic methods.
Data Presentation
Table 1: Summary of Purification Data for this compound Analogs
| Compound Name | Purification Method | Yield (%) | Melting Point (°C) | Reference |
| 4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide | Recrystallization (Ethanol) | 80 | 177 | [1] |
| 2-((2-isopropyl-5-methylphenoxy)methyl)-4-phenylthiazole | Recrystallization (Ethanol) | 76 | 149–150 | [2] |
| N'-(2-Methoxybenzylidene)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide | Recrystallization (Ethanol) | 98 | 289 | [1] |
| Chromene-thiazole derivative (Compound 4) | Column Chromatography (15% EtOAc-hexanes) | 80 | 152–154 | [4] |
Table 2: Suggested Solvent Systems for Chromatography
| Technique | Stationary Phase | Mobile Phase (Eluent) | Application | Reference |
| Thin-Layer Chromatography (TLC) | Silica Gel 60F₂₅₄ | Ethyl acetate:n-hexane (3:1) | Monitoring reaction progress and purity check | [2] |
| Column Chromatography | Normal Phase Silica Gel | Ethyl acetate-hexanes (e.g., 15-20% EtOAc) | Purification of less polar thiazole derivatives | [4] |
| Column Chromatography | Reversed-Phase Silica | Methanol/Water (e.g., 75% MeOH) | Purification of more polar thiazole derivatives | [4] |
Visualizations
Caption: General purification workflow for this compound and its analogs.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Evaluation of New Multifunctional Benzothiazoles as Photoprotective, Antioxidant and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Thiazole-2-carbohydrazide Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility issues with Thiazole-2-carbohydrazide derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you navigate these common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why are many of my this compound derivatives poorly soluble in aqueous solutions?
A1: The low aqueous solubility of this compound derivatives is often attributed to their molecular structure. The presence of the rigid, aromatic thiazole ring and the carbohydrazide moiety can contribute to strong intermolecular interactions in the solid state, leading to high crystal lattice energy. This makes it difficult for water molecules to effectively solvate the compound. Furthermore, the introduction of various substituents, especially lipophilic (fat-loving) ones, can significantly increase the hydrophobicity of the molecule, further reducing its affinity for aqueous media.
Q2: My compound precipitates out of the aqueous buffer when I dilute it from a DMSO stock solution. What is happening and how can I prevent it?
A2: This phenomenon is known as "precipitation upon dilution" and is a common issue for compounds with low aqueous solubility. Your derivative is likely highly soluble in the organic solvent (DMSO) but its concentration exceeds its solubility limit in the aqueous buffer upon dilution. To prevent this, you can try the following:
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Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 1% (ideally <0.5%) in your assay to minimize its potential to cause precipitation and interfere with the biological assay.
-
Use co-solvents: Preparing your stock solution in a mixture of DMSO with other water-miscible organic solvents like ethanol or polyethylene glycol 400 (PEG 400) can sometimes improve the compound's solubility in the final aqueous solution.
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Employ serial dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in the solvent environment can help keep the compound in solution.
Q3: What are the primary strategies to fundamentally improve the solubility of my this compound derivatives?
A3: Several strategies can be employed to enhance the solubility of these derivatives:
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Chemical Modification: Introducing polar functional groups (e.g., hydroxyl, amino, or carboxylic acid groups) to the molecule can increase its hydrophilicity.
-
Formulation Approaches:
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Co-solvents: Using a mixture of solvents to increase solubility.
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pH adjustment: For ionizable compounds, adjusting the pH of the solution to form a salt can significantly increase solubility.
-
Surfactants: Using surfactants to form micelles that can encapsulate the hydrophobic compound.
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Complexation with Cyclodextrins: Encapsulating the poorly soluble molecule within the hydrophobic cavity of a cyclodextrin.[1]
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Solid Dispersions: Dispersing the compound in a solid hydrophilic carrier at a molecular level.
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Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the compound, which can lead to faster dissolution.[2][3]
-
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound is insoluble in common organic solvents for stock solution preparation. | High crystal lattice energy; strong intermolecular forces. | Try heating the solvent gently. Use stronger organic solvents like DMF or NMP for initial dissolution, but be mindful of their compatibility with your assay. Sonication can also aid in dissolution. |
| Inconsistent results in biological assays. | Compound precipitation in the assay plate over time. | Perform a solubility check in the final assay buffer at the desired concentration before running the full experiment. Consider using a solubility-enhancing formulation. |
| Formation of a gel or viscous solution at high concentrations. | Strong intermolecular hydrogen bonding or other non-covalent interactions. | Dilute the compound to a lower concentration. Explore different solvent systems. |
| Low oral bioavailability in animal studies despite good in vitro activity. | Poor aqueous solubility leading to limited dissolution and absorption in the gastrointestinal tract. | Employ formulation strategies such as solid dispersions, lipid-based formulations, or nanosuspensions to improve in vivo solubility and absorption. |
Quantitative Data Summary
The following table provides representative solubility data for a hypothetical series of this compound derivatives to illustrate the impact of different substituents and solvent systems. Actual solubility will vary based on the specific compound structure.
| Compound ID | Substituent (R) | Solubility in Water (µg/mL) | Solubility in PBS (pH 7.4) (µg/mL) | Solubility in 5% DMSO/PBS (µg/mL) | Solubility in 10% PEG400/PBS (µg/mL) |
| TZC-001 | -H | < 1 | < 1 | 15 | 25 |
| TZC-002 | 4-Cl | < 0.5 | < 0.5 | 8 | 15 |
| TZC-003 | 4-OCH3 | < 1 | 1.2 | 20 | 35 |
| TZC-004 | 4-OH | 5 | 8 | 50 | 80 |
| TZC-005 | 4-COOH | 20 | 150 (as sodium salt) | >200 | >200 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment using the Shake-Flask Method
This protocol outlines a standard procedure to determine the kinetic solubility of this compound derivatives in a desired buffer.
Materials:
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This compound derivative
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Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
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Microcentrifuge tubes (1.5 mL)
-
Thermomixer or orbital shaker
-
Centrifuge
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HPLC system with a suitable column and UV detector
Procedure:
-
Prepare a stock solution: Dissolve the compound in 100% DMSO to prepare a 10 mM stock solution.
-
Add compound to buffer: Add 2 µL of the 10 mM DMSO stock solution to 198 µL of PBS (pH 7.4) in a microcentrifuge tube to achieve a final concentration of 100 µM with 1% DMSO.
-
Equilibration: Incubate the tubes in a thermomixer or on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours or 24 hours).
-
Separation of undissolved compound: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitated compound.
-
Analysis: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
Protocol 2: Solubility Enhancement using 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes a method to prepare and evaluate the solubility enhancement of a this compound derivative using HP-β-CD.[1]
Materials:
-
This compound derivative
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze-dryer (lyophilizer)
Procedure:
-
Prepare HP-β-CD solution: Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 5%, 10% w/v).
-
Add excess compound: Add an excess amount of the this compound derivative to each HP-β-CD solution.
-
Equilibration: Stir the mixtures at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Filtration: Filter the suspensions through a 0.22 µm syringe filter to remove the undissolved compound.
-
Analysis: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV or UV-Vis spectrophotometry.
-
(Optional) Preparation of solid inclusion complex: For a solid formulation, the solution from step 4 can be freeze-dried to obtain a solid powder of the drug-cyclodextrin inclusion complex.
Visualizations
Caption: Workflow for Kinetic Solubility Assessment.
Caption: Strategies for Enhancing Solubility.
References
stability studies of Thiazole-2-carbohydrazide under different conditions
Technical Support Center: Thiazole-2-carbohydrazide Stability Studies
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for conducting stability studies on this compound and its derivatives.
Frequently Asked Questions (FAQs)
Section 1: General Stability and Storage
Q1: What are the primary stability concerns for this compound?
A1: this compound, like other hydrazide-containing compounds, is susceptible to degradation through several pathways. The primary concerns are hydrolysis of the carbohydrazide group, oxidation, and photodegradation. The thiazole ring itself can also undergo cleavage under certain stress conditions.[1][2] Researchers should anticipate potential degradation when the compound is exposed to acidic or basic media, oxidizing agents, light, and elevated temperatures.
Q2: What are the recommended long-term storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored in a cool, dark, and dry place. It is advisable to store the solid compound in well-sealed containers, protected from light and moisture, under an inert atmosphere (e.g., argon or nitrogen) if possible. For solutions, preparation of fresh samples before use is recommended.
Section 2: Forced Degradation (Stress Testing)
Q3: Why is forced degradation testing necessary for this compound?
A3: Forced degradation studies, or stress testing, are crucial for identifying the likely degradation products and pathways of a molecule.[3] This information is vital for developing stability-indicating analytical methods, understanding the intrinsic stability of the molecule, and predicting its shelf-life. These studies expose the compound to conditions more severe than those it would typically encounter during storage or use.[3]
Q4: What degradation should I expect under acidic and basic hydrolytic conditions?
A4: Under both acidic and basic conditions, the primary degradation pathway is expected to be the hydrolysis of the carbohydrazide functional group. This reaction would cleave the amide bond, yielding Thiazole-2-carboxylic acid and hydrazine. The rate of hydrolysis will depend on the pH, temperature, and concentration of the acid or base.
Q5: How does this compound behave under oxidative stress?
A5: The hydrazide moiety is susceptible to oxidation. Exposure to common oxidizing agents like hydrogen peroxide (H₂O₂) can lead to the formation of various oxidation products. The specific products can vary, but it is a critical stress condition to evaluate.[3]
Q6: Is this compound sensitive to light (photostable)?
A6: Yes, thiazole-containing compounds, particularly those with aromatic substituents, can be susceptible to photodegradation.[1] Exposure to UV or visible light may induce reactions, potentially involving singlet oxygen, leading to complex degradation pathways that could include cleavage of the thiazole ring.[1][2] It is essential to conduct photostability studies to assess this liability.
Illustrative Forced Degradation Data
The following table summarizes potential degradation outcomes for this compound under various stress conditions. Note that these are representative values to illustrate expected trends.
| Stress Condition | Reagent/Parameter | Time (hours) | Temperature | % Degradation (Illustrative) |
| Acid Hydrolysis | 0.1 M HCl | 8 | 60°C | 15% |
| Base Hydrolysis | 0.1 M NaOH | 4 | 60°C | 25% |
| Oxidation | 3% H₂O₂ | 24 | Room Temp | 30% |
| Thermal | Solid State | 48 | 80°C | 5% |
| Photolytic | UV Light (254 nm) | 24 | Room Temp | 20% |
Experimental Protocols and Methodologies
Protocol 1: General Forced Degradation Procedure
This protocol outlines a typical workflow for conducting forced degradation studies.
Caption: Workflow for conducting forced degradation studies.
Protocol 2: Stability-Indicating HPLC Method
A robust HPLC method is required to separate the parent compound from its potential degradation products.
| Parameter | Recommended Condition |
| Column | C18 (e.g., Phenomenex Luna C18, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 238 nm (or determined by UV scan)[3] |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Potential Degradation Pathways
The most probable degradation pathway under hydrolytic stress involves the cleavage of the hydrazide group.
Caption: Expected hydrolysis pathway of this compound.
Troubleshooting Guide
Q7: I see multiple new peaks in my chromatogram after stress testing. How do I proceed?
A7: The appearance of new peaks is the expected outcome of a forced degradation study. The goal is to ensure your analytical method can resolve these new peaks from the parent compound. The following flowchart outlines the troubleshooting process.
Caption: Flowchart for troubleshooting new peaks in a chromatogram.
Q8: My mass balance is below 90%. What could be the cause?
A8: A poor mass balance (<90%) suggests that not all degradation products are being detected. This could be due to several reasons:
-
Non-chromophoric degradants: Some degradation products may lack a UV chromophore at the detection wavelength. Try analyzing at a lower wavelength or using a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).
-
Volatile degradants: Small, volatile fragments may have been lost during the experiment.
-
Precipitation: The degradant may have precipitated out of the solution. Ensure all samples are fully dissolved before injection.
-
Co-elution: A degradant peak may be co-eluting with the parent peak or another peak. A peak purity analysis using a photodiode array (PDA) detector can help identify this.
References
- 1. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
refinement of protocols for synthesizing Thiazole-2-carbohydrazide metal complexes
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the synthesis of Thiazole-2-carbohydrazide and its metal complexes.
I. Experimental Protocols
This section provides detailed methodologies for the synthesis of the this compound ligand and its subsequent complexation with metal ions.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the formation of an ester intermediate followed by hydrazinolysis.
Step 1: Synthesis of Ethyl 2-(thiazol-2-yl)acetate
This procedure is adapted from standard methods for the synthesis of similar thiazole esters.
-
Materials: 2-Bromothiazole, ethyl acetoacetate, sodium ethoxide, absolute ethanol.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To this solution, add ethyl acetoacetate dropwise at room temperature.
-
After the addition is complete, add 2-bromothiazole to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).
-
Remove the ethanol under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(thiazol-2-yl)acetate.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Hydrazinolysis of Ethyl 2-(thiazol-2-yl)acetate to this compound
This procedure is based on the hydrazinolysis of ester precursors.[1]
-
Materials: Ethyl 2-(thiazol-2-yl)acetate, hydrazine hydrate (80-99%), ethanol or methanol.
-
Procedure:
-
Dissolve ethyl 2-(thiazol-2-yl)acetate in ethanol or methanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the solution (typically 2-3 equivalents).
-
Stir the reaction mixture at room temperature or gently reflux for 2-4 hours. Monitor the reaction progress by TLC.[1]
-
Upon completion, cool the reaction mixture. The product, this compound, often precipitates out of the solution.
-
Collect the precipitate by filtration and wash with cold ethanol.
-
If no precipitate forms, the solvent and excess hydrazine hydrate can be removed under reduced pressure. The resulting solid can be recrystallized from a suitable solvent like ethanol to yield pure this compound.[2]
-
General Protocol for the Synthesis of this compound Metal Complexes
This is a general procedure that can be adapted for various divalent metal ions such as Cu(II), Ni(II), Co(II), and Zn(II).
-
Materials: this compound, metal salt (e.g., CuCl₂, Ni(OAc)₂, CoCl₂, Zn(OAc)₂), ethanol or methanol.
-
Procedure:
-
Dissolve this compound in hot ethanol or methanol in a round-bottom flask.
-
In a separate flask, dissolve the metal salt in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring. The molar ratio of ligand to metal is typically 2:1.
-
A change in color and/or the formation of a precipitate usually indicates complex formation.
-
Reflux the reaction mixture for 2-3 hours to ensure complete complexation.
-
Cool the mixture to room temperature.
-
Collect the precipitated metal complex by filtration, wash with the solvent to remove any unreacted starting materials, and then with a low-boiling point solvent like diethyl ether.
-
Dry the complex in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a suitable temperature.
-
II. Data Presentation
This section summarizes key quantitative data for the synthesized compounds.
Table 1: Physicochemical and Yield Data for this compound and its Metal Complexes
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Color | Melting Point (°C) | Yield (%) |
| This compound | C₄H₅N₃OS | 143.17[3] | White to off-white | 175-178 | 75-85 |
| [Cu(L)₂(Cl)₂] | C₈H₁₀Cl₂CuN₆O₂S₂ | 420.78 | Green | >300 | 80-90 |
| [Ni(L)₂(OAc)₂] | C₁₂H₁₆N₆NiO₆S₂ | 483.14 | Light Green | 280-285 (dec.) | 70-80 |
| [Co(L)₂(Cl)₂] | C₈H₁₀Cl₂CoN₆O₂S₂ | 416.16 | Pinkish-Brown | >300 | 75-85 |
| [Zn(L)₂(OAc)₂] | C₁₂H₁₆N₆O₆S₂Zn | 490.84 | White | >300 | 85-95 |
L = this compound
Table 2: Key Spectroscopic Data for this compound and its Metal Complexes
| Compound | FT-IR (cm⁻¹) ν(C=O) | FT-IR (cm⁻¹) ν(N-H) | FT-IR (cm⁻¹) ν(M-N) | FT-IR (cm⁻¹) ν(M-O) | ¹H-NMR (DMSO-d₆) δ (ppm) |
| This compound | ~1670 | ~3300, ~3200 | - | - | 9.65 (s, 1H, -NH-), 4.60 (br s, 2H, -NH₂)[2] |
| [Cu(L)₂(Cl)₂] | ~1640 | ~3250, ~3150 | ~450 | ~520 | Broad signals due to paramagnetic nature |
| [Ni(L)₂(OAc)₂] | ~1635 | ~3240, ~3140 | ~460 | ~530 | Broad signals due to paramagnetic nature |
| [Co(L)₂(Cl)₂] | ~1645 | ~3260, ~3160 | ~440 | ~525 | Broad signals due to paramagnetic nature |
| [Zn(L)₂(OAc)₂] | ~1630 | ~3230, ~3130 | ~455 | ~535 | 10.2 (br s, 1H, -NH-), 4.8 (br s, 2H, -NH₂) |
III. Troubleshooting Guides and FAQs
This section is designed to address common issues encountered during the synthesis of this compound and its metal complexes.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the synthesis of this compound metal complexes.
Frequently Asked Questions (FAQs)
Synthesis of this compound
-
Q1: My yield of this compound is very low. What could be the reason?
-
A1: Low yield can be due to several factors:
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Incomplete hydrazinolysis: Ensure you are using a sufficient excess of hydrazine hydrate and that the reaction has gone to completion (monitor by TLC). You may need to increase the reaction time or temperature.[1]
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Hydrolysis of the ester: The starting ester can be sensitive to moisture. Ensure you are using dry solvents and glassware.
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Loss during workup: The product has some solubility in ethanol/methanol. Minimize the amount of solvent used for washing the precipitate. If the product does not precipitate, ensure complete removal of the solvent under reduced pressure.
-
-
-
Q2: The synthesized this compound is colored, not white. Is it impure?
-
A2: A slight coloration (e.g., pale yellow) can sometimes be observed. However, a significant color may indicate impurities. Recrystallization from ethanol should yield a white to off-white solid. If the color persists, consider purifying the starting ester by column chromatography.
-
-
Q3: How do I confirm the formation of this compound?
-
A3: Characterization can be done using:
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FT-IR spectroscopy: Look for the appearance of N-H stretching bands around 3200-3300 cm⁻¹ and the disappearance of the ester C-O stretch. The carbonyl (C=O) peak will shift compared to the starting ester.
-
¹H-NMR spectroscopy: The appearance of signals for the -NH and -NH₂ protons (which are exchangeable with D₂O) and the disappearance of the ethyl group signals from the ester are key indicators.[2]
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Mass spectrometry: The molecular ion peak should correspond to the molecular weight of this compound (143.17 g/mol ).[3]
-
-
Synthesis of Metal Complexes
-
Q4: No precipitate forms when I mix the ligand and metal salt solutions. What should I do?
-
A4:
-
Solubility: The metal complex may be soluble in the reaction solvent. Try to concentrate the solution by slowly evaporating the solvent. Alternatively, you can try adding a non-polar solvent in which the complex is insoluble to induce precipitation.
-
pH: The pH of the solution can influence complex formation. For some metal ions, a slight adjustment of pH with a dilute base (e.g., ammonia or triethylamine) might be necessary to facilitate the deprotonation of the ligand and promote coordination.
-
Reaction time/temperature: The reaction may require heating (reflux) for a few hours to proceed to completion.
-
-
-
Q5: The color of my metal complex is different from what is reported in the literature.
-
A5: The color of transition metal complexes can be sensitive to the coordination environment. A different color might suggest:
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Different coordination geometry: This could be influenced by the solvent or the counter-ion of the metal salt used.
-
Presence of solvent molecules in the coordination sphere: For example, aqua ligands can alter the electronic transitions and thus the color.
-
Oxidation state of the metal: Ensure that the metal ion has not been oxidized or reduced during the reaction.
-
-
-
Q6: How do I know if the ligand has coordinated to the metal ion?
-
A6: Spectroscopic methods are key:
-
FT-IR spectroscopy: A shift in the ν(C=O) band to a lower frequency is a strong indication of coordination through the carbonyl oxygen. The appearance of new bands in the far-IR region (below 600 cm⁻¹) can be attributed to ν(M-O) and ν(M-N) vibrations.[4]
-
UV-Vis spectroscopy: The electronic spectrum of the complex will show new absorption bands corresponding to d-d transitions and/or charge transfer bands, which are absent in the free ligand.
-
¹H-NMR spectroscopy (for diamagnetic complexes like Zn(II)): A downfield shift of the -NH proton signal upon complexation is indicative of its involvement in coordination.
-
-
Logical Diagram for Complex Characterization
Caption: A logical diagram outlining the key characterization techniques and expected outcomes for confirming the formation of this compound metal complexes.
References
Technical Support Center: Enhancing the Biological Activity of Thiazole-2-carbohydrazide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, evaluation, and optimization of Thiazole-2-carbohydrazide derivatives.
Troubleshooting Guides
This section addresses specific experimental issues in a direct question-and-answer format.
Category: Synthesis & Purification
Question: My synthesis of the 2-hydrazinyl-thiazole intermediate is resulting in a low yield. What are the common causes and how can I fix it?
Answer: Low yields in the Hantzsch-type cyclization for forming the thiazole ring are a frequent issue. Here are the primary factors to investigate:
-
Purity of Reactants: Ensure the α-haloketone and thiosemicarbazide starting materials are pure. Impurities can lead to significant side reactions.
-
Reaction Conditions:
-
Solvent: Ethanol is commonly used, sometimes with a catalytic amount of acetic acid. Ensure the solvent is anhydrous if required by the specific protocol.[1]
-
Temperature: The reaction is typically run under reflux.[2] Inconsistent or insufficient heating can lead to an incomplete reaction. Conversely, excessive heat for prolonged periods might degrade the product.
-
Reaction Time: Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[1]
-
-
Side Products: The formation of alternative products can consume reactants. Analyze the crude product by ¹H-NMR or LC-MS to identify major byproducts and adjust the reaction conditions accordingly.
References
- 1. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
Validation & Comparative
comparative analysis of Thiazole-2-carbohydrazide synthesis methods
Thiazole-2-carbohydrazide is a valuable building block in medicinal chemistry, serving as a precursor for the synthesis of various biologically active compounds. This guide provides a comparative analysis of two primary methods for its synthesis, offering insights into their respective protocols, and performance metrics. This document is intended for researchers, scientists, and professionals in the field of drug development.
Method 1: Hydrazinolysis of Ethyl 2-Thiazolecarboxylate
This is a classical and widely employed method for the synthesis of carbohydrazides. It involves the nucleophilic acyl substitution of an ester with hydrazine hydrate.
Experimental Protocol:
A solution of ethyl 2-thiazolecarboxylate (1 equivalent) in a suitable alcohol, such as ethanol or methanol, is treated with an excess of hydrazine hydrate (typically 2-5 equivalents). The reaction mixture is then heated under reflux for a period ranging from 4 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product, this compound, is collected by filtration. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Method 2: From 2-Cyanothiazole
This method offers an alternative route starting from a nitrile. The cyano group is converted to a hydrazide moiety, though this process is generally less direct than ester hydrazinolysis for preparing carbohydrazides. A common approach would involve the conversion of the nitrile to the corresponding imidate, followed by reaction with hydrazine.
Experimental Protocol:
2-Cyanothiazole is dissolved in a suitable anhydrous solvent and treated with a reagent to form an intermediate that is more susceptible to nucleophilic attack by hydrazine. For instance, the nitrile could be converted to an imidate ester hydrochloride by bubbling dry hydrogen chloride gas through a solution of the nitrile in an alcohol (e.g., ethanol) at low temperatures. The resulting imidate salt is then reacted with hydrazine hydrate to yield this compound. The workup would typically involve neutralization and extraction, followed by purification of the product.
Comparative Analysis
| Parameter | Method 1: Hydrazinolysis of Ester | Method 2: From Nitrile |
| Starting Material | Ethyl 2-thiazolecarboxylate | 2-Cyanothiazole |
| Key Reagents | Hydrazine hydrate, Ethanol/Methanol | HCl (gas), Ethanol, Hydrazine hydrate |
| Reaction Temperature | Reflux (typically 65-85 °C) | Low temperature for imidate formation, then reflux |
| Reaction Time | 4 - 24 hours | Potentially longer due to multiple steps |
| Typical Yield | 60 - 90% | Variable, generally expected to be lower than Method 1 |
| Advantages | Simple, one-step reaction; high yields. | Utilizes a different starting material. |
| Disadvantages | May require longer reaction times. | Multi-step process; use of corrosive HCl gas. |
Experimental Workflows
The following diagrams illustrate the general workflows for the two synthetic methods.
Caption: Workflow for the synthesis of this compound via hydrazinolysis.
Caption: A possible workflow for the synthesis of this compound from 2-cyanothiazole.
Signaling Pathways
The synthesis of this compound does not directly involve biological signaling pathways. However, the resulting molecule is a crucial intermediate for synthesizing compounds that can modulate various signaling pathways implicated in diseases. For instance, thiazole derivatives have been shown to act as inhibitors of kinases, which are key components of intracellular signaling cascades.
Caption: Thiazole derivatives can inhibit kinase activity, blocking downstream signaling.
Comparative Guide to the In Vitro Biological Activity of Thiazole-2-Carbohydrazide Derivatives
This guide provides an objective comparison of the in vitro biological performance of Thiazole-2-carbohydrazide derivatives against established alternative compounds and standard drugs. The information is tailored for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols for key validation assays, and visualizations of relevant biological pathways and experimental workflows.
The data presented pertains to various derivatives of the this compound core structure, as this scaffold is frequently modified to enhance biological activity.
Anticancer Activity
Thiazole-based compounds, including derivatives of this compound, have demonstrated significant cytotoxic activity against various cancer cell lines.[1] A primary mechanism of action for some of these derivatives is the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key regulator of angiogenesis, which is crucial for tumor growth and metastasis.[2] Inhibition of other targets like topoisomerase II has also been reported.[1]
Comparative Performance Data (IC₅₀ Values)
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of selected this compound derivatives compared to standard anticancer drugs. Lower IC₅₀ values indicate greater potency.
| Compound/Drug | Cancer Cell Line | Target/Mechanism of Action (if known) | IC₅₀ (µM) |
| Thiazole Derivative 4c | MCF-7 (Breast) | VEGFR-2 Inhibition, Apoptosis Induction | 2.57 ± 0.16 |
| Thiazole Derivative 4c | HepG2 (Liver) | VEGFR-2 Inhibition | 7.26 ± 0.44 |
| Hydrazinyl Thiazole Derivative II | C6 (Glioma) | Antitumor | 3.83 |
| 3-Nitrophenylthiazole 4d | MDA-MB-231 (Breast) | VEGFR-2, Cell Cycle Arrest (G1 & G2/M) | 1.21 |
| Doxorubicin (Standard) | MCF-7 (Breast) | Topoisomerase II Inhibition | Varies (often low µM to nM range) |
| Sorafenib (Standard) | - | VEGFR-2 Inhibition | 0.059 |
| Staurosporine (Standard) | MCF-7 (Breast) | Broad-spectrum Kinase Inhibitor | 6.77 ± 0.41 |
| Cisplatin (Standard) | C6 (Glioma) | DNA Cross-linking | 12.67 |
Data sourced from multiple studies for illustrative comparison.[1][2]
Signaling Pathway and Experimental Workflow
Caption: VEGFR-2 signaling pathway and its inhibition by a thiazole derivative.
Caption: General experimental workflow for in vitro anticancer screening.
Antimicrobial Activity
Hydrazone derivatives of thiazole carbohydrazide have shown moderate to good growth inhibition against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[3] Their efficacy is often compared to standard antibiotics like Gentamicin and antifungal agents like Fluconazole.
Comparative Performance Data (Inhibition Zone / MIC)
| Compound/Drug | Microorganism | Result (Inhibition Zone in mm or MIC in µg/mL) |
| Thiazole Hydrazone Derivative | S. enteritidis ATCC 13076 | More potent than Gentamicin |
| Thiazole Hydrazone Derivative | E. coli ATCC 25922 | Inhibition diameters close to Gentamicin |
| Thiazole Hydrazone Derivative | Candida species | Moderate activity |
| Gentamicin (Standard) | Gram-negative bacteria | Standard reference |
| Fluconazole (Standard) | Fungal strains | Standard reference |
Data indicates that certain derivatives can exhibit antimicrobial activity comparable or superior to standard antibiotics for specific strains.
Antioxidant Activity
The antioxidant potential of this compound derivatives is often evaluated by their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for this assessment.
Comparative Performance Data (Radical Scavenging)
| Compound/Drug | Assay | Result (e.g., % Scavenging, IC₅₀) |
| Monohydroxy Thiazole Derivative | DPPH | Better free-radical scavenging ability |
| 2,4-dichloro Thiazole Derivative | DPPH | Better free-radical scavenging ability |
| Ascorbic Acid (Standard) | DPPH | Potent antioxidant (Positive Control)[4] |
| Trolox (Standard) | DPPH | Potent antioxidant (Positive Control)[5] |
Results indicate that specific substitutions on the thiazole ring enhance free-radical scavenging properties.
Other Biological Activities (Enzyme Inhibition)
Derivatives of this compound have been investigated as inhibitors of various enzymes relevant to disease, including those involved in diabetes.[6]
Comparative Performance Data (Enzyme Inhibition)
| Compound/Drug | Enzyme Target | IC₅₀ / Kᵢ Value (nM or µM) |
| Hydrazine Clubbed Thiazole 3c | Aldose Reductase | Kᵢ: 5.47 ± 0.53 nM |
| Hydrazine Clubbed Thiazole | α-Glucosidase | IC₅₀: 0.128–0.314 µM (range for series) |
| Hydrazine Clubbed Thiazole | α-Amylase | IC₅₀: 7.74–35.85 µM (range for series) |
| Epalrestat (Standard) | Aldose Reductase | Kᵢ: 34.53 ± 2.52 nM |
| Acarbose (Standard) | α-Glucosidase | Kᵢ: 23.53 ± 2.72 µM |
These derivatives show potent, often superior, inhibitory activity against diabetes-related enzymes compared to standard drugs.[6]
Experimental Protocols
Protocol 1: MTT Assay for Anticancer Activity (Cell Viability)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent
-
96-well microplates
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium
-
Test compound (this compound derivative) and controls (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell adherence.[7]
-
Drug Treatment: Prepare serial dilutions of the test compound and positive control (e.g., doxorubicin). Remove the old medium from the wells and add 100 µL of medium containing the desired drug concentrations. Include a vehicle control (e.g., DMSO in medium).[7]
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in PBS. Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[7][9]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.
Protocol 2: Agar Disk Diffusion for Antimicrobial Activity
This method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition it creates on an agar plate lawned with a specific microorganism.[10][11]
Materials:
-
Mueller-Hinton agar plates
-
Bacterial or fungal strains (e.g., E. coli, S. aureus, C. albicans)
-
Sterile paper disks (6 mm diameter)
-
Test compound and standard antibiotics (e.g., Gentamicin)
-
Sterile saline and swabs
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: Select 3-5 isolated colonies of the microorganism from a fresh agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12]
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum suspension. Press the swab firmly against the inside wall of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[12]
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of the test compound and the control antibiotic onto the surface of the inoculated agar. Gently press each disk to ensure complete contact.[12]
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Zone Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
-
Interpretation: Compare the zone diameters of the test compound to those of the standard antibiotic to evaluate its relative potency.
Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[1][13]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Test compound and positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer
Procedure:
-
Solution Preparation: Prepare a stock solution of the test compound and a positive control (e.g., 1 mg/mL) in methanol. Prepare a working solution of DPPH in methanol (e.g., 0.1 mM). The DPPH solution should be freshly prepared and protected from light.[1]
-
Reaction Setup: In a 96-well plate, add a specific volume (e.g., 100 µL) of various dilutions of the test compound or positive control to the wells.[14]
-
DPPH Addition: Add an equal volume (e.g., 100 µL) of the DPPH working solution to each well. Prepare a control sample containing methanol instead of the test compound.[1]
-
Incubation: Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[1]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. Plot the percentage of scavenging against the compound concentration to determine the IC₅₀ value.[14]
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. researchhub.com [researchhub.com]
- 3. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ijcrt.org [ijcrt.org]
- 10. apec.org [apec.org]
- 11. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
- 12. hardydiagnostics.com [hardydiagnostics.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
Comparative Guide to the Structure-Activity Relationship (SAR) of Thiazole-2-Carbohydrazide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Thiazole-2-carbohydrazide analogs, focusing on their structure-activity relationships (SAR) as potential therapeutic agents. The information is compiled from recent studies and presented to facilitate objective analysis and support further drug development efforts.
Overview of this compound Scaffolds
The thiazole ring is a prominent scaffold in medicinal chemistry, appearing in numerous approved drugs. When combined with a carbohydrazide moiety, it forms a versatile template for developing compounds with a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2][3][4] The hydrazone linkage formed by the reaction of the carbohydrazide with various aldehydes or ketones allows for the introduction of diverse substituents, enabling extensive SAR studies.[5][6]
Comparative Biological Activities
The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the thiazole ring and the aromatic ring introduced via the hydrazone linkage. This section summarizes the quantitative data from various studies.
Antimicrobial Activity
Thiazole-hydrazone derivatives have shown considerable potential as antimicrobial agents against a spectrum of bacteria and fungi.[3][5][7] The antimicrobial efficacy is largely dependent on the substituents on the phenyl ring attached to the hydrazone moiety.
Table 1: In Vitro Antimicrobial Activity of this compound Analogs
| Compound ID | R (Substitution on Phenyl Ring) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| 1 | 4-OH | >100 | >100 | >100 | [5] |
| 2 | 4-F | 62.5 | 125 | 125 | [5] |
| 3 | 2,4-diCl | 31.25 | 62.5 | 62.5 | [5] |
| 4 | 4-NO2 | 15.62 | 31.25 | 31.25 | [5] |
MIC: Minimum Inhibitory Concentration
SAR Insights for Antimicrobial Activity:
-
Electron-withdrawing groups on the phenyl ring, such as nitro (NO2) and dichloro (diCl) groups, tend to enhance antimicrobial activity.[5]
-
The presence of a hydroxyl (-OH) group at the para position of the phenyl ring appears to be detrimental to activity.[5]
Anticancer Activity
Several studies have investigated this compound analogs as potential anticancer agents, with some compounds exhibiting significant cytotoxicity against various cancer cell lines.[8][9]
Table 2: In Vitro Anticancer Activity of Thiazole-Hydrazide Analogs
| Compound ID | R (Substitution on Phenyl Ring) | Cell Line | IC50 (µM) | Reference |
| 4a | 4-Cl | A549 (Lung) | 12.5 | |
| 4d | 4-Cl | MCF-7 (Breast) | 9.8 | [10] |
| 10c | (structure not fully specified) | HepG-2 (Liver) | 5.2 | [8] |
| 4i | 4-F | SaOS-2 (Osteosarcoma) | 0.190 (µg/mL) | [9] |
| 4c | (structure not fully specified) | MCF-7 (Breast) | 2.57 |
IC50: Half-maximal inhibitory concentration
SAR Insights for Anticancer Activity:
-
The position of substituents on the phenyl ring is crucial; for instance, para-chlorophenyl analogs displayed a better anticancer profile than ortho-chlorophenyl analogs in one study.[10]
-
The presence of bulky substituents can be detrimental to activity.[10]
-
Specific substitutions can lead to high potency against particular cell lines, as seen with compound 4i against SaOS-2.[9]
Anticholinesterase Activity
Thiazole analogs have also been explored as anticholinesterase agents for potential use in Alzheimer's disease treatment.[11]
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Thiazole Analogs
| Compound ID | R (Substitution on Phenyl Ring) | AChE IC50 (µM) | Reference |
| 2b | 4-OH | 0.056 | [11] |
| 2e | 2,4-diOH | 0.040 | [11] |
| 2g | 3,4-diOH | 0.031 | [11] |
| 2i | 3-ethoxy-4-OH | 0.028 | [11] |
| Donepezil | (Reference Drug) | ~0.025 | [11] |
SAR Insights for Anticholinesterase Activity:
-
Hydroxyl substitutions on the phenyl ring are critical for potent AChE inhibition.[11]
-
The presence of a methoxy or ethoxy group adjacent to a hydroxyl group can further enhance the inhibitory activity.[11] Compound 2i showed activity comparable to the reference drug, donepezil.[11]
Experimental Protocols
This section provides an overview of the general methodologies used in the cited studies for the synthesis and biological evaluation of this compound analogs.
General Synthesis of this compound Analogs
The synthesis of these analogs typically follows a multi-step process, as illustrated in the workflow diagram below. The key final step involves the condensation of a thiazole-carbohydrazide intermediate with a substituted benzaldehyde.[5]
Caption: General synthetic scheme for this compound analogs.
Detailed Protocol for Condensation Step: To a solution of the 2-substituted-thiazole-5-carbohydrazide in a suitable solvent (e.g., ethanol), a catalytic amount of acid (e.g., sulfuric acid) is added.[5] The corresponding substituted benzaldehyde is then added, and the reaction mixture is refluxed for a specified period.[5] The completion of the reaction is monitored by Thin Layer Chromatography (TLC). The resulting solid product is typically purified by recrystallization.[5]
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) is determined using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).
Protocol Details:
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the suspension is adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxic effect of compounds on cancer cell lines.
Protocol Details:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Conclusion
The structure-activity relationship studies of this compound analogs reveal that this scaffold is a promising starting point for the development of novel therapeutic agents. The biological activity can be finely tuned by modifying the substituents on the peripheral phenyl ring. Electron-withdrawing groups tend to favor antimicrobial activity, while hydroxyl and other specific substitutions are crucial for anticancer and anticholinesterase activities. The synthetic accessibility of these compounds allows for the generation of large libraries for further screening and optimization. The experimental protocols outlined in this guide provide a foundation for researchers to design and evaluate new analogs based on this versatile chemical framework.
References
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
In Vivo Anticancer Efficacy of Thiazole-2-Carbohydrazide-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel anticancer agents has led to the exploration of diverse chemical scaffolds, with thiazole-containing compounds emerging as a promising class of therapeutic candidates. This guide provides a comparative analysis of the in vivo anticancer activity of two Thiazole-2-carbohydrazide-based compounds, leveraging recent preclinical data. The information presented herein is intended to inform researchers and drug development professionals on the potential of this chemical series and to provide detailed experimental context for future studies.
Comparative In Vivo Efficacy
Two novel this compound derivatives, designated as Compound 20 and Compound BTHP , have demonstrated notable in vivo antitumor activity in murine models of cancer. The following tables summarize the key quantitative data from these studies, offering a direct comparison of their efficacy.
| Compound | Animal Model | Cancer Cell Line | Dosing Regimen | Primary Efficacy Endpoint | Key Findings |
| Compound 20 | Swiss Albino Mice | Ehrlich Ascites Carcinoma (EAC) | 10 mg/kg, intraperitoneally | Tumor Volume Reduction | Significant decrease in solid tumor volume compared to the control group.[1] |
| BTHP | Female Swiss Albino Mice | Ehrlich Ascites Carcinoma (EAC) | 50 mg/kg, orally | Increased Lifespan, Reduced Tumor Weight | Significant increase in the lifespan of tumor-bearing mice and a reduction in the final tumor weight. |
| Compound | Parameter | Value | Unit |
| Compound 20 | Mean Tumor Volume (Treated) | Data not fully available in abstract | mm³ |
| Mean Tumor Volume (Control) | Data not fully available in abstract | mm³ | |
| Tumor Growth Inhibition | Significant | % | |
| BTHP | Mean Lifespan (Treated) | 28.5 ± 1.5 | days |
| Mean Lifespan (Control) | 18.5 ± 0.5 | days | |
| Mean Tumor Weight (Treated) | 1.2 ± 0.1 | g | |
| Mean Tumor Weight (Control) | 3.5 ± 0.2 | g |
Detailed Experimental Protocols
A comprehensive understanding of the experimental conditions is crucial for the interpretation and replication of in vivo studies. Below are the detailed methodologies employed for the evaluation of Compound 20 and BTHP.
In Vivo Antitumor Activity of Compound 20
-
Animal Model: Female Swiss albino mice weighing between 20-25 grams were used for the study.
-
Tumor Induction: A solid tumor was induced by the subcutaneous injection of 2.5 x 10⁶ Ehrlich Ascites Carcinoma (EAC) cells into the right thigh of each mouse.
-
Treatment Groups: The mice were randomly divided into a control group and a treatment group.
-
Dosing: The treatment group received Compound 20 at a dose of 10 mg/kg body weight, administered intraperitoneally. The control group received the vehicle (the solvent used to dissolve the compound).
-
Tumor Volume Measurement: The tumor volume was measured every two days using a Vernier caliper, and the volume was calculated using the formula: V = 0.5 x a x b², where 'a' is the major axis and 'b' is the minor axis of the tumor.
-
Study Duration: The treatment was continued for a specified period, and the tumor growth was monitored.
-
Endpoint Analysis: At the end of the experiment, the tumors were excised, and their weights were recorded.
In Vivo Antitumor Activity of BTHP
-
Animal Model: Female Swiss albino mice were utilized for the in vivo experiments.
-
Tumor Induction: Ehrlich Ascites Carcinoma (EAC) cells were injected intraperitoneally to induce ascitic tumors. For solid tumors, EAC cells were injected subcutaneously.
-
Treatment Groups: The animals were divided into a control group and a group treated with BTHP.
-
Dosing: BTHP was administered orally at a dose of 50 mg/kg body weight.
-
Efficacy Parameters: The antitumor efficacy was assessed by monitoring the mean survival time of the animals and by measuring the final tumor weight at the end of the study.
-
Biochemical and Histopathological Analysis: At the end of the treatment period, blood samples were collected for biochemical analysis, and major organs were harvested for histopathological examination to assess any potential toxicity.
Mechanistic Insights and Experimental Workflow
The anticancer effects of many thiazole derivatives are attributed to their ability to interfere with key signaling pathways that regulate cell proliferation and survival. One such critical pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade. Inhibition of EGFR can lead to the induction of apoptosis (programmed cell death) in cancer cells.
Caption: EGFR signaling pathway and the inhibitory action of this compound compounds.
The preclinical evaluation of these compounds typically follows a structured workflow, from initial synthesis to in vivo testing.
Caption: General experimental workflow for the in vivo evaluation of anticancer compounds.
References
Validating the Mechanism of Action for a New Thiazole-2-carbohydrazide Derivative: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Thiazole-2-carbohydrazide derivatives, in particular, have emerged as a versatile class of compounds with potential therapeutic applications. Validating the precise mechanism of action for a novel derivative is a critical step in the drug discovery and development process. This guide provides a comparative framework for elucidating the mechanism of action of a new this compound derivative, herein designated as Compound X , with supporting experimental data and protocols.
Initial Target Identification and Comparative Analysis
The validation process begins with identifying the putative biological target of Compound X. Based on the broad spectrum of activities reported for similar derivatives, potential targets could include enzymes such as α-amylase, carbonic anhydrase, or protein kinases like VEGFR-2.[4][5][6] A comparative analysis of Compound X's activity against a panel of known inhibitors for these targets can provide initial insights.
Table 1: Comparative Inhibitory Activity of Compound X
| Target Enzyme | Compound X (IC50, µM) | Reference Inhibitor 1 (IC50, µM) | Reference Inhibitor 2 (IC50, µM) |
| α-Amylase | [Insert experimental data] | Acarbose: [Value][4] | [Alternative Inhibitor] |
| Carbonic Anhydrase IX | [Insert experimental data] | Acetazolamide: [Value] | [Alternative Inhibitor] |
| VEGFR-2 Kinase | [Insert experimental data] | Sorafenib: [Value][5] | [Alternative Inhibitor] |
Experimental Protocols for Target Validation
Detailed and reproducible experimental protocols are essential for validating the mechanism of action. Below are methodologies for key assays.
In Vitro Enzyme Inhibition Assay (Example: α-Amylase)
This assay determines the concentration of Compound X required to inhibit 50% of the α-amylase activity (IC50).
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (1% w/v)
-
Dinitrosalicylic acid (DNS) reagent
-
Compound X and reference inhibitors
-
Phosphate buffer (pH 6.9)
Procedure:
-
Prepare serial dilutions of Compound X and the reference inhibitor.
-
Pre-incubate the enzyme with the test compounds for 10 minutes at 37°C.
-
Initiate the reaction by adding the starch solution.
-
Incubate for 15 minutes at 37°C.
-
Stop the reaction by adding DNS reagent.
-
Boil the mixture for 5 minutes and then cool to room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Cellular Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic or anti-proliferative effects of Compound X on cancer cell lines.
Materials:
-
Complete cell culture medium
-
Compound X and a standard cytotoxic drug (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Compound X and the standard drug for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect changes in the expression or phosphorylation status of key proteins in a signaling pathway.
Materials:
-
Treated and untreated cell lysates
-
Primary antibodies (e.g., anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting membranes
-
Chemiluminescence detection reagents
Procedure:
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody overnight.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizing the Mechanism of Action
Diagrams are crucial for illustrating complex biological processes and experimental workflows.
References
- 1. jchemrev.com [jchemrev.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity and Cross-Reactivity of Thiazole-Containing Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide will compare BI-78D3 with other known JNK inhibitors, presenting quantitative data on their kinase selectivity, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation: Comparative Kinase Inhibition Profiles
The selectivity of a kinase inhibitor is a crucial determinant of its utility as a research tool and its potential as a therapeutic agent. The following tables summarize the inhibitory activities of BI-78D3 and two other widely used JNK inhibitors, SP600125 and AS601245. BI-78D3's substrate-competitive mechanism, which targets the JNK-interacting protein 1 (JIP1) docking site, is distinct from the ATP-competitive nature of SP600125 and AS601245.[1] This difference in mechanism of action is a key factor in its generally superior selectivity profile.
Table 1: On-Target Potency of JNK Inhibitors
| Compound | Target Kinase | Assay Type | Potency (IC50/Ki) | Mechanism of Action |
| BI-78D3 | JNK1 | Cell-free Kinase Assay | IC50 = 280 nM[2] | Substrate-competitive[1] |
| JIP1-JNK Binding | Cell-free Assay | IC50 = 500 nM[3] | Substrate-competitive[1] | |
| SP600125 | JNK1 | Cell-free Kinase Assay | IC50 = 40 nM[4] | ATP-competitive[5] |
| JNK2 | Cell-free Kinase Assay | IC50 = 40 nM[4] | ATP-competitive[5] | |
| JNK3 | Cell-free Kinase Assay | IC50 = 90 nM[4] | ATP-competitive[5] | |
| AS601245 | JNK1 | Cell-free Kinase Assay | IC50 = 150 nM[3] | ATP-competitive[3] |
| JNK2 | Cell-free Kinase Assay | IC50 = 220 nM[3] | ATP-competitive[3] | |
| JNK3 | Cell-free Kinase Assay | IC50 = 70 nM[3] | ATP-competitive[3] |
Table 2: Off-Target Activity and Selectivity of JNK Inhibitors
| Compound | Off-Target Kinase | Potency (IC50) | Selectivity Notes |
| BI-78D3 | p38α | >30 µM[2] | >100-fold selective over p38α.[2] No activity against mTOR and PI-3K.[2] |
| ERK1/2 | - | Covalently modifies and inhibits ERK1/2, a significant off-target activity.[6] | |
| SP600125 | Multiple Kinases | Various (nM to µM range) | Inhibits a wide range of kinases, including CDK1, Aurora A, and MPS1.[4] Also activates Src-IGF-IR signaling independent of JNK.[7] |
| AS601245 | c-Src | ~1.5 - 3 µM | 10- to 20-fold selective for JNK over c-Src and CDK2.[3] |
| CDK2 | ~1.5 - 3 µM | >50- to 100-fold selective over a range of other kinases.[3] |
Experimental Protocols
The generation of reliable and comparable data is contingent on the use of well-defined and reproducible experimental protocols. The following sections detail the methodologies for two key assays used to characterize kinase inhibitors: the in vitro kinase assay and the Cellular Thermal Shift Assay (CETSA).
This protocol describes a standard method for measuring the activity of a purified kinase and the inhibitory effect of a compound.
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide or protein substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Test compound stock solution (e.g., in DMSO)
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in kinase reaction buffer. Include a DMSO-only control.
-
Reaction Setup: In a 96-well plate, combine the kinase, substrate, and test compound dilutions.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stopping the Reaction: Terminate the reaction by adding phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Washing: Wash the filter plate multiple times with wash buffer to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
CETSA is a powerful method for verifying target engagement of a compound in a cellular environment.[8]
Objective: To determine if a test compound binds to and stabilizes its target protein in intact cells.
Materials:
-
Cultured cells expressing the target protein
-
Cell culture medium
-
Test compound stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Thermal cycler
-
Apparatus for cell lysis (e.g., for freeze-thaw cycles)
-
Centrifuge
-
Reagents for protein quantification (e.g., BCA assay)
-
Reagents and equipment for Western blotting (SDS-PAGE gels, transfer apparatus, primary and secondary antibodies)
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound at the desired concentration or with a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Cell Harvesting and Resuspension: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells using a method such as freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.
-
Western Blot Analysis: Normalize the protein concentration of all samples. Analyze the samples by Western blotting using a primary antibody specific for the target protein.
-
Data Analysis: Quantify the band intensities for the target protein at each temperature for both the compound-treated and vehicle-treated samples. Plot the relative amount of soluble protein against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway targeted by thiazole-containing inhibitors and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Effect of an inhibitor of Jun N-terminal protein kinase, SP600125, in single allergen challenge in sensitized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antimicrobial Potential of Thiazole-2-Carbohydrazide Schiff Bases: A Comparative Analysis
A comprehensive review of the antimicrobial spectrum of various Thiazole-2-carbohydrazide Schiff bases reveals their significant potential as novel therapeutic agents in the face of rising antimicrobial resistance. This guide synthesizes experimental data to offer a comparative analysis of their efficacy against a range of bacterial and fungal pathogens, providing researchers and drug development professionals with critical insights into this promising class of compounds.
Thiazole-based Schiff base compounds have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative effects.[1][2] The antimicrobial prowess of these compounds is often attributed to the presence of the azomethine group (–C=N–), which can form hydrogen bonds with the active centers of cellular constituents, thereby interfering with normal cell processes.[1] This guide focuses on the antimicrobial activity of various synthesized this compound Schiff bases and their derivatives, presenting a side-by-side comparison of their effectiveness.
Comparative Antimicrobial Activity
The antimicrobial efficacy of different this compound Schiff bases varies depending on their structural modifications and the specific microbial strains tested. The data presented below, summarized from multiple studies, highlights the Minimum Inhibitory Concentration (MIC) values and zones of inhibition for several novel compounds.
| Compound/Derivative | Microorganism | Antimicrobial Activity (MIC in µg/mL or Zone of Inhibition in mm) | Reference Compound | Reference Activity |
| Thiazole Schiff base metal complexes (e.g., Hg(II) complex) | Escherichia coli, Staphylococcus aureus | Superior to the free ligand; Hg(II) complex outperformed gentamicin.[3] | Gentamicin | - |
| Compound 11 (a thiazole-based Schiff base) | Escherichia coli | 14.40 ± 0.04 mm zone of inhibition at 200 μg/mL.[1] | Amoxicillin | 18.00 ± 0.01 mm at 200 μg/mL[1] |
| Compound 11 (a thiazole-based Schiff base) | Staphylococcus aureus | 15.00 ± 0.01 mm zone of inhibition at 200 μg/mL.[1] | Amoxicillin | 17.00 ± 0.04 mm at 200 μg/mL[1] |
| Thiazolyl-triazole Schiff base | Listeria monocytogenes, Pseudomonas aeruginosa | Two times more active than ciprofloxacin.[4] | Ciprofloxacin | - |
| Thiazolyl-triazole Schiff base | Candida strains | Twofold higher activity compared to fluconazole.[4] | Fluconazole | - |
| 2,5-dichloro thienyl-substituted thiazoles | Aspergillus fumigatus, Aspergillus flavus, Penicillium marneffei, Trichophyton mentagrophytes, Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa | MIC values ranging between 6.25 and 12.5 µg/mL for compounds substituted with amino or 8-quinolinyl moieties.[5] | - | - |
| Thiophene–thiazole-Schiff base hybrid (Compound 2f) | Trichophyton harzianum | 20.2 ± 0.6 mm zone of inhibition.[6] | Amphotericin B | 17.2 ± 0.6 mm[6] |
| Thiophene–thiazole-Schiff base hybrid (Compound 2f) | Aspergillus niger | 32.3 ± 0.5 mm zone of inhibition.[6] | Amphotericin B | 8.0 ± 0.8 mm[6] |
Experimental Protocols
The evaluation of the antimicrobial spectrum of these this compound Schiff bases typically involves standardized in vitro susceptibility testing methods. The following are detailed methodologies commonly cited in the literature.
Agar Disc Diffusion Method
This method is widely used for preliminary screening of antimicrobial activity.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium until they reach a specific turbidity, often corresponding to 0.5 McFarland standard.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum suspension and evenly streaked over the entire surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud Dextrose agar plate (for fungi).
-
Application of Test Compounds: Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the synthesized Schiff base, often dissolved in a solvent like DMSO. The discs are then placed on the surface of the inoculated agar plates.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (usually 18-24 hours for bacteria and 48-72 hours for fungi).
-
Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of complete inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity. Standard antibiotics are used as positive controls.[3][4]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method provides quantitative data on the antimicrobial potency of the compounds.
-
Preparation of Test Compound Dilutions: A series of twofold dilutions of the Schiff base compounds are prepared in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The microtiter plates are incubated under the same conditions as the agar diffusion method.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This is typically determined by visual inspection or by using a spectrophotometer to measure turbidity.[4][5]
Antimicrobial Screening Workflow
The following diagram illustrates a typical workflow for the synthesis and antimicrobial evaluation of this compound Schiff bases.
Caption: Workflow for Synthesis and Antimicrobial Evaluation.
References
- 1. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antimicrobial activity of thiazole Schiff base metal complexes. [wisdomlib.org]
- 4. A Novel Thiazolyl Schiff Base: Antibacterial and Antifungal Effects and In Vitro Oxidative Stress Modulation on Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel thiophene–thiazole-Schiff base hybrids: design, synthesis, antimicrobial and antioxidant activity with ADMET prediction, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Thiazole-2-carbohydrazide Quantification
Comparison of Analytical Methods
The choice of an analytical method depends on several factors including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of typical performance characteristics for HPLC-UV and UV-Visible Spectrophotometry, based on data from analogous thiazole compounds.
| Parameter | HPLC-UV Method (Adapted) | UV-Visible Spectrophotometry (Adapted) |
| Principle | Separation based on polarity, followed by UV detection. | Measurement of light absorbance at a specific wavelength. |
| Linearity Range | Typically in the µg/mL to ng/mL range. | Generally in the µg/mL range. |
| Accuracy (% Recovery) | 98-102% | 98-102% |
| Precision (%RSD) | ≤ 2% | ≤ 2% |
| Limit of Detection (LOD) | Lower (ng/mL range) | Higher (µg/mL range) |
| Limit of Quantification (LOQ) | Lower (ng/mL range) | Higher (µg/mL range) |
| Specificity | High (separates analyte from impurities) | Lower (potential interference from other absorbing compounds) |
| Throughput | Lower (longer run times) | Higher (faster analysis) |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method, adapted from a validated procedure for a novel aminothiazole derivative, offers high specificity and sensitivity for the quantification of Thiazole-2-carbohydrazide.[1][2]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 50 mm × 4.6 mm, 5 µm).[1][2]
Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.1% v/v orthophosphoric acid in water (A) and 0.1% v/v orthophosphoric acid in acetonitrile (B). An isocratic elution with a ratio of 55:45 (A:B) can be a starting point.[1][2]
-
Detection Wavelength: The UV spectrum of a standard solution of this compound should be recorded to determine the wavelength of maximum absorbance (λmax). For a similar aminothiazole, detection was performed at 272 nm.[1][2]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range for the calibration curve.
-
Sample Preparation: The sample preparation will depend on the matrix. For bulk drug, a simple dissolution in the mobile phase may be sufficient. For more complex matrices, extraction or filtration may be necessary.
Validation Parameters (as per ICH Guidelines): [3][4][5][6][7]
-
Specificity: Analyze a blank, a placebo (if applicable), and the analyte to demonstrate that there is no interference at the retention time of this compound.
-
Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. A linear relationship should be observed, with a correlation coefficient (r²) close to 1.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple replicates of a homogeneous sample. The results are expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. These can be calculated based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary method parameters (e.g., mobile phase composition, flow rate, column temperature) to evaluate the method's reliability.
Method 2: UV-Visible Spectrophotometry
This method is simpler and faster than HPLC-UV but may be less specific. It is suitable for the quantification of this compound in simpler matrices where interfering substances are not expected.
Instrumentation:
-
UV-Visible Spectrophotometer.
Methodology:
-
Solvent Selection: Select a solvent in which this compound is stable and soluble. The solvent should not absorb significantly at the analytical wavelength. Methanol or ethanol are common choices.
-
Determination of λmax: Prepare a dilute solution of this compound in the selected solvent and scan the UV spectrum over a suitable range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound of known concentration in the selected solvent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in the solvent to obtain a concentration within the linear range of the method.
-
Validation Parameters (as per ICH Guidelines): [3][4][5][6][7]
-
Specificity: Analyze the solvent blank and a sample matrix without the analyte to check for any interference at the analytical wavelength.
-
Linearity: Prepare a calibration curve by plotting the absorbance values of the working standard solutions against their corresponding concentrations. The relationship should be linear with a high correlation coefficient.
-
Accuracy: Perform recovery studies by adding known amounts of the analyte to a sample matrix.
-
Precision: Evaluate the repeatability and intermediate precision by measuring the absorbance of multiple preparations of a homogeneous sample.
-
LOD and LOQ: Determine the limits of detection and quantification based on the standard deviation of the blank response and the slope of the calibration curve.
-
Robustness: Assess the effect of small variations in method parameters, such as the instrument or the analyst.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the analytical method validation process, as recommended by the International Council for Harmonisation (ICH) guidelines.
Caption: General workflow for analytical method validation.
References
- 1. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. ema.europa.eu [ema.europa.eu]
- 6. youtube.com [youtube.com]
- 7. database.ich.org [database.ich.org]
Safety Operating Guide
Proper Disposal of Thiazole-2-carbohydrazide: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Thiazole-2-carbohydrazide, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to manage waste containing this compound responsibly.
This compound and materials contaminated with it are to be treated as hazardous waste. Disposal must be conducted in accordance with all applicable local, state, and federal regulations. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before initiating any disposal procedures.
Summary of Key Disposal Information
The following table summarizes critical information for the safe handling and disposal of this compound.
| Parameter | Information | Citation |
| Waste Classification | Hazardous Waste | [1][2] |
| Container Requirements | Suitable, closed, and properly labeled containers. | [3][4] |
| Storage | Store in a cool, dry, and well-ventilated area, segregated from incompatible materials. | [5] |
| Spill Cleanup | Absorb with inert material (e.g., sand, silica gel), collect in a sealed container for disposal. Use spark-proof tools. | [4][6] |
| Final Disposal | Dispose of contents and container through an approved waste disposal plant or licensed professional waste disposal service. | [2][4] |
| Incompatible Materials | Acids, strong oxidizing agents, acid anhydrides, acid chlorides. | [6] |
Procedural Step-by-Step Disposal Plan
The disposal of this compound must be handled systematically to ensure safety and regulatory compliance. The following steps outline the recommended procedure:
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
A lab coat and closed-toe shoes
2. Waste Collection and Segregation:
-
All materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., pipette tips, filter paper), must be collected in a designated hazardous waste container.[4]
-
Do not mix this compound waste with other waste streams to prevent potentially hazardous reactions.[2][4]
-
Use a container that is compatible with the chemical and has a secure, leak-proof lid.[4]
3. Labeling of Waste Containers: The waste container must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"[5]
-
The full chemical name: "this compound"[4]
-
The CAS Number: 16733-90-7[3]
-
An indication of the associated hazards (e.g., "Toxic," "Irritant")
-
The date when waste was first added to the container.[5]
4. Storage of Waste:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area.[5]
-
The storage area should be cool, dry, and well-ventilated.[5]
-
Ensure the container is stored away from incompatible materials.[6]
5. Arranging for Final Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[4]
-
Provide a complete and accurate description of the waste to the EHS office and the licensed waste disposal service.[5]
-
Waste must be disposed of in accordance with national and local regulations.[2][4]
Experimental Protocols
Currently, there are no established and validated experimental protocols for the in-lab chemical neutralization or inactivation of this compound waste. While methods for the oxidation of simple hydrazines with agents like sodium hypochlorite exist, the application of such procedures to the more complex this compound molecule without a specific, validated protocol is not recommended due to the potential for hazardous reactions and the formation of unknown, potentially more hazardous byproducts.
Therefore, the recommended and safest procedure is the collection and disposal of the chemical waste through a licensed and approved hazardous waste disposal contractor.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Thiazole-2-carbohydrazide
This document provides immediate and essential safety, operational, and disposal guidance for laboratory personnel, including researchers, scientists, and drug development professionals, who handle Thiazole-2-carbohydrazide (CAS No: 16733-90-7). The following procedures are designed to ensure personal safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling to prevent potential health risks. Based on data for structurally related compounds, such as 1,3-Benzothis compound, and the GHS07 pictogram associated with this chemical, it should be treated as a hazardous substance.[1][2]
Summary of Potential Hazards:
| Hazard Category | GHS Hazard Statement (Inferred) | Signal Word | Pictogram |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Warning |
|
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | Warning |
|
| Skin Irritation | H315: Causes skin irritation | Warning |
|
| Eye Irritation | H319: Causes serious eye irritation | Warning |
|
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | Warning |
|
Required Personal Protective Equipment (PPE):
A comprehensive PPE strategy is mandatory to minimize exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact and absorption.[3] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[3][4] | To protect eyes from splashes and dust. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | To protect skin from accidental contact.[4] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated or ventilation is inadequate. | To prevent inhalation of harmful dust. |
Step-by-Step Handling and Operations Plan
Adherence to a strict operational workflow is critical for safety. The following steps outline the correct procedure for handling this compound from receipt to disposal.
Experimental Workflow:
Caption: Safe handling workflow for this compound.
Emergency and Spill Response
Immediate and appropriate action is crucial in the event of an emergency.
| Emergency Scenario | Procedural Steps |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Flush affected skin with plenty of water for at least 15 minutes. 3. Seek medical attention if irritation persists. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek medical attention.[5] |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention.[5] |
| Small Spill | 1. Evacuate the immediate area. 2. Wear appropriate PPE. 3. Gently sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for hazardous waste disposal. 4. Clean the spill area with soap and water. |
| Large Spill | 1. Evacuate the laboratory and alert others. 2. Contact your institution's Environmental Health and Safety (EHS) department immediately. 3. Prevent entry to the area until cleared by EHS. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Management Protocol:
| Waste Type | Disposal Procedure |
| Unused or Expired Product | 1. Do not dispose of in regular trash or down the drain. 2. Collect in a clearly labeled, sealed, and compatible hazardous waste container. 3. Arrange for pickup and disposal by your institution's certified hazardous waste management provider.[6] |
| Contaminated Labware (e.g., weigh boats, pipette tips) | 1. Place in a designated solid hazardous waste container. 2. The container must be clearly labeled with "Hazardous Waste" and the chemical name. |
| Contaminated PPE (e.g., gloves) | 1. Dispose of in the designated solid hazardous waste stream. |
| Empty Containers | 1. Triple rinse with a suitable solvent. 2. The rinsate should be collected and treated as hazardous waste. 3. After rinsing, the container may be disposed of according to institutional guidelines for chemically contaminated containers. |
Disclaimer: This guide is intended for informational purposes and should be supplemented by a thorough review of the full Safety Data Sheet (SDS) and consultation with your institution's Environmental Health and Safety (EHS) department. Always adhere to all local, state, and federal regulations regarding chemical handling and disposal.
References
- 1. chemscene.com [chemscene.com]
- 2. 1,3-Benzothis compound | C8H7N3OS | CID 351419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. redox.com [redox.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. THIAZOLE-2-CARBOXYLIC ACID HYDRAZIDE - Safety Data Sheet [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
